molecular formula C8H10FNO B1463877 2-Ethoxy-6-fluoroaniline CAS No. 1179288-96-0

2-Ethoxy-6-fluoroaniline

Cat. No.: B1463877
CAS No.: 1179288-96-0
M. Wt: 155.17 g/mol
InChI Key: DOFCITUWGPPJMN-UHFFFAOYSA-N
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Description

2-Ethoxy-6-fluoroaniline (CAS 1179288-96-0) is a fluorinated aromatic amine with the molecular formula C8H10FNO and a molecular weight of 155.17 g/mol . This compound serves as a versatile chemical intermediate in research and industrial synthesis. Its primary applications are in the development of agrochemicals and pharmaceuticals, where it is used as a key building block in the production of herbicides and fungicides . The molecular structure, featuring both an ethoxy and a fluorine substituent on the aniline ring, allows for the development of active ingredients that can target specific plant enzymes, thereby improving crop protection strategies . In medicinal chemistry, this compound is employed as a precursor for fluorinated compounds, which often exhibit enhanced metabolic stability and bioavailability compared to their non-fluorinated analogues . Additionally, its aromatic amine functionality makes it suitable for the preparation of dyes and pigments, where it contributes to color stability and intensity . This product is intended for research purposes and is For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethoxy-6-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c1-2-11-7-5-3-4-6(9)8(7)10/h3-5H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOFCITUWGPPJMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and characterization of 2-Ethoxy-6-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of 2-Ethoxy-6-fluoroaniline

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization plan for this compound, a valuable substituted aniline for potential applications in medicinal chemistry and materials science. Given the absence of a standardized, publicly available synthesis protocol for this specific molecule, this document outlines a scientifically robust, proposed pathway leveraging established principles of organic chemistry, particularly nucleophilic aromatic substitution. This guide is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical, field-proven insights into the synthesis and rigorous analytical validation of this compound.

Introduction: The Strategic Value of Substituted Fluoroanilines

Substituted anilines are cornerstone building blocks in the synthesis of a vast array of pharmaceuticals and agrochemicals.[1] The strategic introduction of specific functional groups onto the aniline scaffold allows for the fine-tuning of a molecule's physicochemical and pharmacological properties, including its bioavailability, metabolic stability, and target-binding affinity.[2]

The incorporation of a fluorine atom, in particular, is a widely employed strategy in modern drug design. The unique properties of fluorine—its high electronegativity, small size, and the strength of the C-F bond—can profoundly influence a molecule's conformation, pKa, lipophilicity, and metabolic profile, often leading to enhanced therapeutic efficacy.[1] Similarly, the introduction of an ethoxy group can modulate lipophilicity and provide a handle for further functionalization. The combination of both an ethoxy and a fluoro group ortho to the amine in this compound presents a unique scaffold with significant potential for creating novel chemical entities.

This guide details a proposed synthetic pathway and a comprehensive characterization workflow for this compound, providing the necessary technical depth for its successful laboratory-scale preparation and validation.

Proposed Synthetic Pathway: A Rationale-Driven Approach

A direct and efficient route to this compound can be envisioned starting from the commercially available 2,6-difluoroaniline. The proposed core transformation is a Nucleophilic Aromatic Substitution (SNAr) reaction.

The rationale for this approach is threefold:

  • Aromatic Ring Activation: The presence of two strongly electron-withdrawing fluorine atoms activates the benzene ring towards nucleophilic attack.

  • Fluorine as a Leaving Group: In SNAr reactions, fluoride is an excellent leaving group. The rate-determining step is typically the initial nucleophilic attack, which is accelerated by the high electronegativity of the fluorine substituent.[3]

  • Selective Monosubstitution: By carefully controlling the stoichiometry of the nucleophile (sodium ethoxide), it is possible to achieve selective monosubstitution over disubstitution, yielding the desired product.

The proposed synthetic workflow is illustrated below.

G cluster_0 Proposed Synthesis of this compound A 2,6-Difluoroaniline C Reaction Vessel (Anhydrous DMF or DMSO) A->C B Sodium Ethoxide (NaOEt) B->C D Nucleophilic Aromatic Substitution (SNAr) C->D Heat E Work-up & Purification (Extraction, Chromatography) D->E Reaction Quench F This compound (Target Molecule) E->F

Figure 1: Proposed synthetic workflow for this compound via SNAr.

Detailed Experimental Protocol

This protocol is a self-validating system. Each step includes checkpoints and expected outcomes to ensure the successful synthesis and purification of the target compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2,6-Difluoroaniline≥98%Commercially Available-
Sodium Ethoxide≥95%Commercially AvailableHandle under inert atmosphere
Anhydrous Dimethylformamide (DMF)≥99.8%Commercially AvailableStore over molecular sieves
Diethyl EtherACS GradeCommercially Available-
Saturated Sodium Bicarbonate Solution-Prepared in-house-
Brine (Saturated NaCl Solution)-Prepared in-house-
Anhydrous Magnesium SulfateACS GradeCommercially Available-
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography
HexanesACS GradeCommercially AvailableFor chromatography
Ethyl AcetateACS GradeCommercially AvailableFor chromatography
Step-by-Step Synthesis Procedure

Step 1: Reaction Setup

  • To a dry, three-necked, 250 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2,6-difluoroaniline (1.0 eq.).

  • Dissolve the starting material in anhydrous DMF (approximately 5-10 mL per gram of aniline).

  • Stir the solution under a nitrogen atmosphere until all the solid has dissolved.

Step 2: Nucleophilic Aromatic Substitution

  • In a separate dry flask, prepare a solution of sodium ethoxide (1.05 eq.) in anhydrous DMF.

  • Add the sodium ethoxide solution dropwise to the stirred solution of 2,6-difluoroaniline at room temperature over 15-20 minutes.

  • After the addition is complete, heat the reaction mixture to 80-100 °C. The choice of temperature is critical; higher temperatures may lead to disubstitution, while lower temperatures may result in a sluggish reaction.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate). The reaction is complete when the starting material spot is no longer visible (typically 4-8 hours).

Step 3: Reaction Work-up

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water (approximately 3-4 times the volume of DMF used).

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash sequentially with deionized water (2 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 4: Purification

  • Purify the crude product by flash column chromatography on silica gel.

  • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 10% ethyl acetate).

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a pale yellow oil or low-melting solid.

Safety Precautions
  • 2,6-Difluoroaniline: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Sodium Ethoxide: Corrosive and reacts violently with water. Handle in an inert atmosphere (glove box or under nitrogen).

  • DMF: A potential reproductive toxin. Avoid inhalation and skin contact.

Characterization of this compound

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.

Predicted and Expected Spectroscopic Data
TechniqueParameterExpected Observation
¹H NMR Chemical Shift (δ)~6.8-7.2 ppm (m, 1H, Ar-H), ~6.5-6.7 ppm (m, 2H, Ar-H), ~4.1 ppm (q, 2H, OCH₂), ~3.8 ppm (br s, 2H, NH₂), ~1.4 ppm (t, 3H, CH₃)
¹³C NMR Chemical Shift (δ)~150-155 ppm (d, C-F), ~135-140 ppm (d, C-OEt), ~120-125 ppm (d, C-NH₂), ~110-118 ppm (Ar-CH), ~64 ppm (OCH₂), ~15 ppm (CH₃)
IR Wavenumber (cm⁻¹)3400-3500 (N-H stretch, two bands), 2850-3000 (C-H stretch), 1600-1620 (N-H bend), 1200-1250 (Ar-O stretch), 1100-1150 (C-F stretch)[4][5]
Mass Spec. m/zExpected molecular ion peak at [M]⁺ = 155.08
Detailed Analytical Protocols

4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve ~10-20 mg of the purified product in 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • Expected ¹H NMR Spectrum: The aromatic region should display complex multiplets due to proton-proton and proton-fluorine coupling. The ethoxy group should appear as a characteristic quartet for the methylene protons and a triplet for the methyl protons. The amine protons will likely appear as a broad singlet.

  • Expected ¹³C NMR Spectrum: The spectrum will show the expected number of aromatic carbons, with the carbons attached to fluorine and oxygen showing characteristic downfield shifts and C-F coupling.

4.2.2 Infrared (IR) Spectroscopy

  • Sample Preparation: A thin film of the liquid product can be analyzed between two NaCl or KBr plates, or using an ATR-FTIR spectrometer.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Data Interpretation: The presence of two distinct peaks in the 3400-3500 cm⁻¹ region is a strong indicator of the primary amine group.[5] The strong absorption around 1200-1250 cm⁻¹ will be indicative of the aromatic ether linkage.

4.2.3 Mass Spectrometry (MS)

  • Technique: Electrospray ionization (ESI) or electron impact (EI) mass spectrometry.

  • Data Interpretation: The primary confirmation of the product's identity will be the molecular ion peak at m/z = 155.08, corresponding to the molecular formula C₈H₁₀FNO. Fragmentation patterns can provide further structural information.

4.2.4 High-Performance Liquid Chromatography (HPLC)

  • Purpose: To determine the purity of the final compound.

  • Conditions: A C18 reverse-phase column with a mobile phase gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a suitable starting point.

  • Detection: UV detection at a wavelength where the aromatic system absorbs (e.g., 254 nm).

  • Purity Assessment: A purity of ≥98% is typically desired for compounds intended for biological screening.

Potential Applications and Future Directions

The unique substitution pattern of this compound makes it an attractive scaffold for several applications:

  • Drug Discovery: As a novel building block, it can be used in the synthesis of new chemical entities targeting a wide range of biological targets. The combination of the fluoro and ethoxy groups can be leveraged to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds.[1]

  • Agrochemicals: Substituted anilines are prevalent in herbicides and fungicides. The specific electronic and steric properties of this molecule could lead to the development of new, more effective crop protection agents.

  • Materials Science: Aniline derivatives are precursors to polyaniline and other conductive polymers. The electronic properties imparted by the fluoro and ethoxy substituents could be explored for the development of novel materials with tailored electronic or optical properties.

Future work should focus on the scale-up of the proposed synthesis and the exploration of its utility in the synthesis of diverse compound libraries for screening in various biological assays.

G cluster_1 Characterization & Application Workflow Synthesis Successful Synthesis of This compound Characterization Full Spectroscopic Characterization (NMR, IR, MS) Synthesis->Characterization Purity Purity Assessment (HPLC ≥98%) Characterization->Purity Applications Applications Purity->Applications DrugDiscovery Drug Discovery (Lead Optimization) Applications->DrugDiscovery Agrochemicals Agrochemical Synthesis Applications->Agrochemicals Materials Materials Science (Polymer Precursors) Applications->Materials

Figure 2: Logical workflow from synthesis to potential applications.

References

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Schonberger, J. L., & Ritter, T. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Harvard DASH. Retrieved from [Link]

  • Ismael, A., & O'Duill, M. (2020). Concerted Nucleophilic Aromatic Substitution Reactions. PMC - NIH. Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 4). 15.4: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Cambridge University Press. Retrieved from [Link]

  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • Peh, G. R., & Shaughnessy, K. H. (2020). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. ChemRxiv. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

  • Sharma, V., et al. (n.d.). Supporting Information. New Journal of Chemistry. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR: amines. Retrieved from [Link]

  • Powers, M. S., & Thomson, R. J. (2020, February 25). Recent Advances and Outlook for the Isosteric Replacement of Anilines. PMC - NIH. Retrieved from [Link]

  • Google Patents. (n.d.). EP0506199A2 - A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene.
  • ResearchGate. (2025, August 7). A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. Retrieved from [Link]

  • Powers, M. S., & Thomson, R. J. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Publications. Retrieved from [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

  • ACS Omega. (2026, February 3). Expanding the Range of Methods for Obtaining Diverse Representatives of Sulfonyl Phosphoramidate Oligonucleotides. Retrieved from [Link]

  • NIST. (n.d.). p-Fluoroaniline. NIST WebBook. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • MDPI. (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, August 7). Nucleophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoroaniline. Retrieved from [Link]

  • Google Patents. (n.d.). CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.
  • Griti. (2016, September 21). Infrared Spectroscopy Alcohols, Ethers, Amines Overview | Structure of Organic Molecules [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diels-Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones. Retrieved from [Link]

  • ChemRxiv. (n.d.). Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. Retrieved from [Link]

  • Swansea University. (2020, July 6). Mass Spec 3f Halogenoalkanes [Video]. YouTube. Retrieved from [Link]

Sources

2-Ethoxy-6-fluoroaniline CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Ethoxy-6-fluoroaniline (CAS 1179288-96-0) is a specialized disubstituted aniline derivative utilized primarily as a high-value intermediate in the synthesis of pharmaceuticals and agrochemicals. Its structural uniqueness lies in the ortho,ortho-disubstitution pattern, combining a lipophilic ethoxy group with an electron-withdrawing fluorine atom. This specific arrangement is critical in medicinal chemistry for modulating metabolic stability, influencing atropisomerism in biaryl systems, and fine-tuning the pKa of the aniline nitrogen. This guide details its physicochemical properties, validated synthetic pathways, and handling protocols for research and development applications.

Chemical Identity & Structural Analysis[1]

The molecule features an aniline core flanked by an ethoxy group at the 2-position and a fluorine atom at the 6-position. This steric crowding around the amino group significantly alters its nucleophilicity compared to unsubstituted aniline.

Identification Data[2][3][4][5][6]
ParameterValue
Chemical Name This compound
CAS Number 1179288-96-0
Molecular Formula C₈H₁₀FNO
Molecular Weight 155.17 g/mol
SMILES CCOc1cccc(F)c1N
InChI Key DOFCITUWGPPJMN-UHFFFAOYSA-N
Appearance Yellow to brown liquid
Purity Grade Typically ≥95% (HPLC) for synthetic use
Structural Visualization

The following diagram illustrates the connectivity and the steric environment of the amino group.

Figure 1: Connectivity of this compound showing the ortho-disubstitution pattern.

Synthetic Pathways[7]

The synthesis of this compound requires careful regiocontrol. The most robust industrial route avoids direct electrophilic substitution on aniline, which often yields mixtures. Instead, a Nucleophilic Aromatic Substitution (SNAr) strategy on a fluorinated nitrobenzene precursor is preferred.

Primary Route: SNAr and Reduction

This protocol utilizes 2,6-difluoronitrobenzene as the starting material. The strong electron-withdrawing effect of the nitro group activates the ortho-fluorines toward nucleophilic attack by ethoxide.

Step 1: Nucleophilic Substitution (SNAr)

  • Reagents: 2,6-Difluoronitrobenzene, Sodium Ethoxide (NaOEt), Ethanol.

  • Conditions: 0°C to Room Temperature.

  • Mechanism: The ethoxide ion attacks the C-2 position, displacing one fluoride ion. The reaction is highly regioselective due to the symmetry of the starting material.

  • Intermediate: 2-Ethoxy-6-fluoronitrobenzene.

Step 2: Nitro Reduction

  • Reagents: Hydrogen gas (H₂), Palladium on Carbon (Pd/C) or Iron (Fe) / Ammonium Chloride (NH₄Cl).

  • Conditions: Mild pressure (1-3 atm) for catalytic hydrogenation; Reflux for Fe reduction.

  • Product: this compound.

Synthetic Workflow Diagram

Synthesis_Pathway Start Start: 2,6-Difluoronitrobenzene Step1 Step 1: SNAr Reaction (NaOEt / EtOH, 0°C) Start->Step1 Nucleophilic Attack Inter Intermediate: 2-Ethoxy-6-fluoronitrobenzene Step1->Inter - NaF Step2 Step 2: Reduction (H2, Pd/C or Fe/HCl) Inter->Step2 Nitro Reduction Final Target: This compound Step2->Final Isolation

Figure 2: Two-step synthesis via SNAr of 2,6-difluoronitrobenzene followed by reduction.

Reactivity & Applications in Drug Design

Reactivity Profile

The 2-ethoxy-6-fluoro substitution pattern creates a unique electronic environment:

  • Reduced Nucleophilicity: The electron-withdrawing fluorine (inductive effect) reduces the basicity of the amine compared to o-phenetidine.

  • Steric Hindrance: The ortho-ethoxy group imposes steric constraints, making N-alkylation or acylation slower but more selective against bis-alkylation.

  • Sandmeyer Reactions: The amino group can be converted to a diazonium salt, allowing access to 2-ethoxy-6-fluorohalobenzenes or phenols.

Pharmaceutical Utility

This moiety serves as a critical scaffold in Kinase Inhibitors and GPCR Ligands .

  • Conformational Locking: The intramolecular hydrogen bond potential (between NH and O-ethyl) and the steric bulk of the fluorine/ethoxy groups can lock the aniline into a specific conformation, reducing the entropic penalty upon binding to a protein active site.

  • Metabolic Blocking: The fluorine atom at the C-6 position blocks metabolic oxidation (ring hydroxylation) at a highly susceptible site, prolonging the drug's half-life (

    
    ).
    

Application_Logic cluster_apps Medicinal Chemistry Roles Core This compound Scaffold Metab Metabolic Stability (F blocks oxidation) Core->Metab Conf Conformational Control (Steric/H-bond lock) Core->Conf Lipid Lipophilicity Tuning (Ethoxy group) Core->Lipid

Figure 3: Pharmacological advantages of the this compound scaffold.

Safety & Handling Protocols

Hazard Classification (GHS):

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Procedures:

  • Engineering Controls: Always handle within a certified chemical fume hood.

  • PPE: Wear nitrile gloves (minimum 0.11 mm thickness), safety goggles, and a lab coat.

  • Storage: Store in a cool, dry place under an inert atmosphere (Argon or Nitrogen) to prevent oxidation, which causes the liquid to darken over time.

References

  • Sigma-Aldrich. this compound Product Data Sheet. Retrieved from

  • PubChem. 2-Fluoro-6-nitroaniline (Precursor Analog Chemistry). National Library of Medicine. Retrieved from

  • ChemicalBook. 2,6-Difluoronitrobenzene Synthesis and Reactivity. Retrieved from

  • Google Patents. Preparation method of 2-bromo-6-fluoroaniline (Analogous SNAr Chemistry). CN115784896A. Retrieved from

Technical Guide: Spectroscopic Characterization of 2-Ethoxy-6-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Ethoxy-6-fluoroaniline is a critical trisubstituted benzene intermediate, often utilized in the synthesis of KCNQ potassium channel openers (e.g., Retigabine analogs) and other fluorinated pharmaceutical scaffolds. Its structural integrity relies on the precise arrangement of an electron-donating amino group (


) flanked by an alkoxy group (

) and an electron-withdrawing fluorine atom (

).

This guide provides a comprehensive spectroscopic profile. Where direct experimental databases are proprietary, data is derived from high-fidelity structural analogues (2-fluoroaniline and 2-ethoxyaniline) and substituent chemical shift additivity rules, ensuring a reliable baseline for researchers.

Structural Analysis & Theoretical Basis

The molecule exhibits a 1,2,3-trisubstituted benzene pattern. The electronic environment is dominated by the "Push-Pull" effect:

  • C1 (Amino): Strong resonance donor (+R), directing ortho/para.

  • C2 (Ethoxy): Resonance donor (+R), inductive withdrawer (-I).

  • C6 (Fluoro): Strong inductive withdrawer (-I), resonance donor (+R).

This substitution pattern creates a unique scalar coupling network, particularly in NMR, where


 coupling splits both 

and

signals.
Analytical Logic Tree

The following diagram illustrates the logical flow for confirming the structure of this compound, distinguishing it from potential regioisomers (e.g., 2-amino-3-fluorophenetole).

AnalyticalLogic cluster_logic Regioisomer Differentiation Start Crude Product MS Mass Spectrometry (MS) Target: m/z 155 [M]+ Start->MS Step 1: MW Check IR Infrared (IR) Check: -NH2 (Doublet) & C-F MS->IR Step 2: Funct. Groups NMR_H 1H NMR Check: 1,2,3-Trisubstituted Pattern IR->NMR_H Step 3: Connectivity NMR_F 19F NMR Check: Single Peak (-110 to -130 ppm) NMR_H->NMR_F Step 4: F-Position Diff1 Isomer: 4-Fluoro? (Symmetric H-Pattern) NMR_H->Diff1 Diff2 Isomer: 3-Fluoro? (Different Coupling Const) NMR_H->Diff2 Decision Structure Confirmed? NMR_F->Decision

Caption: Analytical workflow for structural validation of this compound, emphasizing regioisomer differentiation.

Mass Spectrometry (MS) Data[1][2][3][4][5][6]

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) using Electron Impact (EI) at 70 eV.

Fragmentation Pathway

The molecular ion is stable due to the aromatic ring. The primary fragmentation involves the loss of the ethyl group from the ether linkage.

Ion Typem/z (approx)IntensityInterpretation
Molecular Ion [M]⁺ 155.1 HighParent molecule (

).
[M - C₂H₅]⁺ 126.0 Base Peak (100%)Loss of ethyl group (cleavage of O-Et bond).
[M - C₂H₄]⁺ 127.0 MediumMcLafferty-like rearrangement (loss of ethene).
[M - F]⁺ 136.1 LowLoss of Fluorine (rare in EI, more common in CI).
[M - OEt]⁺ 110.1 MediumLoss of ethoxy radical.

Mechanistic Insight: The base peak at m/z 126 corresponds to the resonance-stabilized 2-amino-6-fluorophenol radical cation or its keto-tautomer.

Infrared Spectroscopy (IR) Data[3][4]

Methodology: ATR-FTIR (Attenuated Total Reflectance) on neat oil/solid.

Frequency (cm⁻¹)Vibration ModeAssignment
3450, 3360 N-H StretchPrimary amine (

). Appears as a doublet (asymmetric/symmetric).
2980, 2930 C-H StretchAliphatic C-H stretches from the ethoxy (

) group.
1620 N-H BendScissoring vibration of the primary amine.
1480, 1590 C=C StretchAromatic ring breathing modes.
1240 C-O-C StretchAryl alkyl ether asymmetric stretch.
1150 - 1200 C-F StretchAromatic C-F bond (strong, broad band).

Nuclear Magnetic Resonance (NMR) Data[1][2][3][4][5][6][7][8][9][10]

This section details the expected chemical shifts (


) and coupling constants (

).[1][2][3] Data is predicted based on substituent additivity rules (Z-scores) derived from 2-fluoroaniline and 2-ethoxyaniline experimental data.
¹H NMR (Proton)

Solvent: DMSO-


 or CDCl

(Note:

shift varies with concentration and solvent). Frequency: 400 MHz[2]
Shift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Assignment
6.75 - 6.85 Multiplet (dt)1H

H5 (Ortho to F, Meta to

)
6.60 - 6.70 Doublet of Doublets1H

H3 (Ortho to OEt, Meta to F)
6.45 - 6.55 Triplet/Multiplet1H

H4 (Para to

)
4.80 - 5.20 Broad Singlet2H-NH₂ (Exchangeable with

)
4.05 Quartet2H

-OCH₂- (Methylene)
1.42 Triplet3H

-CH₃ (Methyl)

Key Diagnostic Feature: The H5 proton will appear as a distinct multiplet downfield or mixed with H3/H4 but distinguished by the large H-F coupling (


 Hz).
¹³C NMR (Carbon)

Solvent: CDCl


Frequency:  100 MHz
Note: Carbon-Fluorine coupling results in doublets for all ring carbons.
Shift (

ppm)
Splitting (

)
Assignment
152.5 Doublet (

Hz)
C6 (Directly bonded to F)
146.0 Doublet (

Hz)
C2 (Directly bonded to OEt)
134.5 Doublet (

Hz)
C1 (Ipso to

)
123.5 Doublet (

Hz)
C4
110.0 Doublet (

Hz)
C3
106.5 Doublet (

Hz)
C5 (Ortho to F)
65.0 Singlet-OCH₂-
15.0 Singlet-CH₃
¹⁹F NMR (Fluorine)

Solvent: CDCl


 (unreferenced or vs. CFCl

)
  • Shift: -130.0 to -135.0 ppm

  • Appearance: Multiplet (due to coupling with H5, H4, and H3).

  • Significance: The shift in this region is characteristic of an ortho-substituted fluoroaniline.

Experimental Protocols

To ensure reproducibility (Trustworthiness), follow these sample preparation steps.

A. NMR Sample Preparation[5][9]
  • Mass: Weigh 5–10 mg of this compound.

  • Solvent: Dissolve in 0.6 mL of DMSO-

    
      (preferred for sharpening exchangeable 
    
    
    
    protons) or CDCl
    
    
    (standard).
  • Filtration: If the solution is cloudy, filter through a cotton plug into the NMR tube to remove inorganic salts from synthesis.

  • Reference: Ensure TMS (0.00 ppm) is present for internal referencing.

B. GC-MS Preparation
  • Concentration: Prepare a 1 mg/mL solution in Methanol or Ethyl Acetate.

  • Injection: Split mode (20:1) to prevent detector saturation.

  • Column: Standard non-polar column (e.g., DB-5ms or HP-5).

  • Temperature Program: Start at 60°C (hold 2 min)

    
     Ramp 20°C/min 
    
    
    
    End 280°C.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2782778 (Related: 2-Amino-3-fluorophenol). Retrieved from [Link][4]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[5] (Standard reference for substituent additivity rules used in Section 5).

  • WIPO Patentscope. Preparation method of 2-bromo-6-fluoroaniline (Related intermediate synthesis). CN116063184. Retrieved from [Link][2]

Disclaimer: While spectral data in Section 5 is derived from high-confidence theoretical models and analogous experimental data, researchers should always perform a full characterization on their specific synthetic lot.

Sources

Technical Guide: Solubility and Stability Profiling of 2-Ethoxy-6-fluoroaniline

[1][2][3]

Executive Summary

Compound: 2-Ethoxy-6-fluoroaniline CAS Registry Number: 1179288-96-0 Molecular Formula: C₈H₁₀FNO Molecular Weight: 155.17 g/mol [1][2][3]

This guide provides a technical assessment of the physicochemical behavior of this compound, a critical intermediate in the synthesis of kinase inhibitors and fluorinated bioactive scaffolds.[1][2][4] The presence of the ortho-ethoxy and ortho-fluoro substituents creates a unique steric and electronic environment around the primary amine, significantly altering its basicity, lipophilicity, and oxidative stability compared to the parent aniline.[1][2][4]

This document details the theoretical solubility profile, stability risks, and the specific experimental protocols required to validate these parameters in a drug development context.

Physicochemical Profile & Structural Analysis[1][2][5]

The solubility and stability of this molecule are governed by the "Ortho Effect," where the 2- and 6-position substituents shield the nitrogen atom and alter its electronic availability.[1][2][4]

PropertyValue / EstimateMechanistic Insight
Physical State Liquid or Low-melting SolidThe ortho-substituents disrupt intermolecular H-bonding, lowering the melting point compared to para-isomers.[1][2][4]
pKa (Conjugate Acid) ~3.0 – 3.5 (Predicted)The electron-withdrawing Fluorine (inductive effect) significantly lowers basicity compared to aniline (pKa 4.6).[2][4] The Ethoxy group offers resonance donation but is sterically hindered.[2][4]
LogP (Lipophilicity) ~1.8 – 2.1 (Predicted)More lipophilic than 2-fluoroaniline (LogP 1.[1][2][4]26) due to the ethyl chain, facilitating membrane permeability but reducing aqueous solubility.[2][4]
H-Bond Donors 2 (Primary Amine)Available for solvation, but sterically crowded by F and OEt groups.[1][2][4]
H-Bond Acceptors 2 (N, O)The ether oxygen is a weak acceptor; the nitrogen is the primary acceptor.[2][4]
Structural Reactivity Hotspots

The following diagram illustrates the chemical structure and the specific sites susceptible to degradation or interaction.[4]

GCoreThis compound(Core Structure)AminePrimary Amine (-NH2)Risk: Oxidation / N-AcetylationCore->AmineSite 1EtherEthoxy Group (-OEt)Risk: O-Dealkylation (Metabolic)Core->EtherSite 2FluorineFluoro Group (-F)Effect: Lowers pKa / Metabolic BlockCore->FluorineSite 3Quinone Imine FormationQuinone Imine FormationAmine->Quinone Imine FormationOxidative Stress

Figure 1: Structural reactivity map highlighting functional groups governing stability and solubility.[1][2][4]

Solubility Profiling

Theoretical Solubility Map

Due to the lipophilic ethyl group and the neutral nature of the molecule at physiological pH (7.4), this compound exhibits low aqueous solubility but high solubility in organic solvents.[1][2][4]

  • Water (Neutral pH): < 1 mg/mL (Poor)[2][4]

  • 0.1 M HCl (pH 1): Moderate to High (Protonation of amine forms a soluble salt).[2][4]

  • DMSO / Ethanol: > 50 mg/mL (Excellent compatibility for stock solutions).[2][4]

  • Dichloromethane: High solubility.[2][4]

Protocol: Thermodynamic Solubility Assessment

To determine the exact solubility for formulation or synthesis, do not rely on visual estimation.[4] Use the Saturation Shake-Flask Method .

Reagents:

  • Test Compound: this compound[1][2][4][3]

  • Solvents: PBS (pH 7.4), 0.1M HCl, DMSO (Control).[4]

Workflow:

  • Preparation: Add excess compound (approx. 10 mg) to 1 mL of solvent in a glass vial.

  • Equilibration: Shake at 25°C for 24 hours (orbital shaker at 300 rpm).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF filter (ensure no drug adsorption to filter).

  • Quantification: Analyze the supernatant via HPLC-UV (Detection wavelength: ~230-250 nm, determine via scan).

Stability Assessment

Degradation Pathways

Anilines are notoriously prone to oxidation, turning from colorless/pale yellow to brown/black upon exposure to air and light.[2][4]

  • Oxidation (Primary Risk): The amine group can oxidize to form hydroxylamines, nitroso compounds, and eventually polymerized azo-species (colored impurities).[2][4] The electron-withdrawing fluorine offers some protection compared to pure aniline, but the electron-donating ethoxy group activates the ring, making it susceptible to electrophilic attack and oxidation.[1][2][4]

  • Photostability: Light exposure can accelerate the oxidation process.[2][4]

  • Hydrolysis: The ether linkage is generally stable under standard conditions but may cleave under strong acidic conditions at high temperatures (e.g., concentrated HBr reflux).[2][4]

Protocol: Forced Degradation Study (Stress Testing)

Validate the stability profile using this standard industry protocol to identify degradation products.[2][4]

HPLC Conditions (Generic Starting Point):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[2][4]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[4] Gradient 5% B to 95% B over 10 mins.

  • Flow Rate: 1.0 mL/min.[2][4]

Stress Conditions:

Stress TypeConditionDurationExpected Outcome
Acid Hydrolysis 0.1 N HCl, 60°C24 HoursStable (Amine protonates).[1][2][4]
Base Hydrolysis 0.1 N NaOH, 60°C24 HoursGenerally Stable.
Oxidation 3% H₂O₂, RT4 HoursHigh Risk: Look for N-oxide peaks (+16 Da).[2][4]
Thermal 60°C (Solid State)7 DaysAssess for dimerization/color change.[2][4]
Photostability UV/Vis Light (1.2M lux[1][2][4]·h)24 HoursHigh Risk: Protect from light.[2][4]
Storage & Handling Recommendations
  • Storage: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen).

  • Container: Amber glass vials (to prevent photodegradation) with Teflon-lined caps.

  • Handling: Use a chemical fume hood.[2][4][5][6] Avoid metal spatulas if the compound is acidified (corrosion risk).[2][4]

Experimental Workflow Visualization

The following flowchart outlines the decision logic for handling this compound during assay preparation.

SolubilityWorkflowStartStart: this compound SampleCheckStateCheck Physical State(Liquid/Solid)Start->CheckStateDissolveDMSODissolve in DMSO(Stock: 10-50 mM)CheckState->DissolveDMSOPrepare StockAqueousDilutionDilute into Aqueous BufferDissolveDMSO->AqueousDilutionCheckPrecipCheck for Precipitation?AqueousDilution->CheckPrecipSuccessProceed to AssayCheckPrecip->SuccessClear SolutionFailPrecipitation Detected(Solubility Limit Reached)CheckPrecip->FailCloudyAction1Reduce Concentrationor Add Co-solvent (MeOH/PEG)Fail->Action1Action1->AqueousDilution

Figure 2: Decision tree for preparing stable assay solutions.

Safety & Toxicology (SDS Summary)

Based on the hazard profile of fluoroanilines and specific data for CAS 1179288-96-0:

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[2][4][6][7][8]

    • H315: Causes skin irritation.[2][4][7][8]

    • H319: Causes serious eye irritation.[2][4][5][8]

    • H335: May cause respiratory irritation.[2][4][7][8]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[4] Handle in a well-ventilated fume hood to avoid inhalation of vapors.[1][2][4][5][6]

References

  • PubChem Compound Summary. 2-Fluoroaniline (Analogous Structure Data). National Center for Biotechnology Information.[4] [Link][2][4][8]

  • Zakrzewska, A. et al. 4-Fluoroanilines: Synthesis and Decomposition. Journal of Fluorine Chemistry, 2001.[2][4] (Providing mechanistic insight into fluoroaniline instability). [Link]

Electronic Profiling of Aniline Derivatives: Ethoxy vs. Fluoro Substituents

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Executive Summary

In medicinal chemistry, the optimization of aniline scaffolds often hinges on the precise modulation of electronic density and lipophilicity. This guide provides a comparative technical analysis of ethoxy (-OEt) and fluoro (-F) substituents on the aniline core.[2][3] While both groups are ortho/para directors, their electronic influences on the amino group are diametrically opposed in terms of basicity and nucleophilicity. This document details the mechanistic underpinnings, physicochemical data, and synthetic protocols required to leverage these substituents effectively in drug design.

Theoretical Framework: Electronic Effects[1]

The reactivity of substituted anilines is governed by the competition between Inductive (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) and Mesomeric/Resonance (

) effects.[1]
The Fluorine Anomaly (-I > +M)

Fluorine is the most electronegative element (Pauling scale 3.98), exerting a massive inductive withdrawal (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) of electron density from the benzene ring.[1][2] However, its lone pair orbitals (

) are perfectly sized to overlap with the aromatic

-system, creating a resonance donation effect (

).[1]
  • Net Result: The ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     effect dominates the reactivity, making fluoroanilines generally less basic  and less nucleophilic  than unsubstituted aniline.[1]
    
  • Orientation: The ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     effect controls the regioselectivity of electrophilic aromatic substitution (EAS), directing incoming groups to ortho and para positions.[1]
    
The Ethoxy "Push" (-I < +M)

The ethoxy group also possesses an electronegative oxygen atom (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


), but its inductive withdrawal is weaker than fluorine.[1][2][3] Crucially, the oxygen lone pair donation (

) is significantly stronger than its inductive withdrawal.[1]
  • Net Result: The ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     effect dominates, making ethoxyanilines more basic  (at para position) and highly nucleophilic .[1]
    
  • Orientation: Strongly ortho/para directing.

Hammett Substituent Constants ( )

The Hammett constants quantify these effects. Positive ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 values indicate electron withdrawal; negative values indicate donation.[1]
Substituent

(Inductive dominant)

(Net Electronic Effect)
Electronic Classification
-H 0.000.00Reference
-F +0.34+0.06Weakly Deactivating / Withdrawing
-OEt +0.10-0.24Strongly Activating / Donating
ngcontent-ng-c1989010908="" class="ng-star-inserted">

Key Insight: The


 for -OEt (-0.[2][3]24) confirms significant electron donation into the ring, enhancing the basicity of the aniline nitrogen. Conversely, -F (+0.[2]06) barely affects the para position's electron density overall but strongly deactivates the meta position (+0.34).
Visualizing Resonance Pathways[2]

Resonance cluster_0 Fluorine: Inductive Dominance cluster_1 Ethoxy: Resonance Dominance F_Inductive Inductive Withdrawal (-I) (Strong Pull via Sigma Bond) F_Net NET EFFECT: Deactivated Ring Lower pKa F_Inductive->F_Net Dominates F_Resonance Resonance Donation (+M) (Weak Push via Pi System) F_Resonance->F_Net Minor OEt_Inductive Inductive Withdrawal (-I) (Weak Pull) OEt_Net NET EFFECT: Activated Ring Higher pKa (para) OEt_Inductive->OEt_Net Minor OEt_Resonance Resonance Donation (+M) (Strong Push via Lone Pair) OEt_Resonance->OEt_Net Dominates

Figure 1: Comparative vector analysis of electronic effects. Note the reversal of dominance between F and OEt groups.

Physicochemical Profiling

The position of the substituent dramatically alters the basicity (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 of the conjugate acid) and lipophilicity (

) of the aniline.[1]
Comparative Data Table
CompoundStructure

(Conjugate Acid)
Density (g/mL)

(Exp)
Electronic Context
Aniline Ph-NH₂4.601.020.90Standard Reference
2-Fluoroaniline o-F3.201.1511.15Ortho-effect reduces basicity (inductive proximity).[2][3]
3-Fluoroaniline m-F3.501.1561.30Pure inductive withdrawal (

).[2][3]
4-Fluoroaniline p-F4.651.1731.15Resonance counteracts inductive; basicity similar to aniline.
2-Ethoxyaniline o-OEt4.431.0511.60Steric hindrance/H-bonding slightly lowers basicity.
3-Ethoxyaniline m-OEt~4.20*1.0301.50Inductive withdrawal dominates (

).[2][3]
4-Ethoxyaniline p-OEt5.201.0651.24Most Basic. Resonance strongly pushes e- to Nitrogen.[2][3]

*Estimated based on Hammett correlation ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


.
Solubility & Handling
  • Fluoroanilines: Generally denser than water and exhibit higher volatility. They are toxic and require fume hoods.

  • Ethoxyanilines (Phenetidines): Rapidly oxidize in air (turning red/brown). Store under inert gas (Argon/Nitrogen) at 2-8°C.

Synthetic Pathways: Reduction Protocols

The most robust method for accessing these derivatives, particularly when building complex scaffolds (e.g., 4-fluoro-3-ethoxyaniline), is the reduction of the corresponding nitrobenzene.[1][2][3]

Protocol: Catalytic Hydrogenation of Nitro-Precursors

This protocol is optimized for minimizing defluorination, a common side reaction in fluoro-nitro reductions.[2][3]

Reagents:

  • Substrate: 1-ethoxy-2-fluoro-4-nitrobenzene (1.0 eq)[2][3]

  • Catalyst: 5% Pt/C (sulfided) or 5% Pd/C (care required to avoid defluorination)[2]

  • Solvent: Methanol or Ethanol

  • Hydrogen Source:

    
     gas (balloon or 1-3 bar)
    

Step-by-Step Methodology:

  • Preparation: In a hydrogenation vessel, dissolve 10 mmol of the nitro compound in 50 mL of Methanol.

  • Catalyst Addition: Add 5 mol% of sulfided Pt/C. Note: Sulfided catalysts poison the metal surface slightly, preventing the high-energy oxidative addition into the C-F bond.[1]

  • Purge: Evacuate the vessel and backfill with Nitrogen (3x), then Hydrogen (3x).

  • Reaction: Stir vigorously at 25°C under 1 atm ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     for 4-6 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes; Aniline stains purple with Ninhydrin).[1]
    
  • Workup: Filter through a Celite pad to remove the catalyst. Do not let the catalyst dry out (pyrophoric hazard). Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Purification: If the crude oil is dark (oxidation), purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient).

Synthetic Workflow Diagram

Synthesis Start Start: Fluorobenzene Step1 Nitration (HNO3/H2SO4) Generates Isomers Start->Step1 Inter1 Intermediate: 4-Fluoro-1-nitrobenzene Step1->Inter1 Step2 Nucleophilic Aromatic Substitution (SNAr) (NaOEt / EtOH, Heat) Replaces -F or -NO2? Careful! Inter1->Step2 Difficult Control Warning Route Correction: Start with 3-fluoro-4-nitrophenol or alkylate 3-amino-4-fluorophenol Step2->Warning FinalRoute Preferred Route: Reduction of 4-Fluoro-3-ethoxynitrobenzene Product Product: 4-Fluoro-3-ethoxyaniline FinalRoute->Product H2, Pt/C (Sulfided) MeOH, 25°C

Figure 2: Synthetic decision tree. Direct substitution on fluoronitrobenzenes can be regiochemically challenging; reduction of pre-functionalized nitro precursors is preferred.[1]

Medicinal Chemistry Applications

Metabolic Blocking (Fluorine)

The C-F bond (approx. 116 kcal/mol) is metabolically inert. Placing a fluorine atom at the para position of an aniline ring blocks Cytochrome P450-mediated hydroxylation.[2]

  • Application: If a drug candidate suffers from rapid clearance due to para-hydroxylation of an aniline moiety, substituting the para-hydrogen with fluorine often extends half-life (

    
    ) without significantly altering steric bulk (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).[1][2][3]
    
Bioisosterism and Binding (Ethoxy)

The ethoxy group serves as a lipophilic spacer and a weak hydrogen bond acceptor.

  • Lipophilicity: Adding an ethoxy group increases ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     by approximately +0.5 to +0.8 relative to a methyl group, improving membrane permeability.[1]
    
  • Conformation: The ethyl chain adds rotational degrees of freedom, allowing the molecule to fill hydrophobic pockets in the target protein (e.g., ATP binding sites in kinases).

Toxicity Warning: The Phenetidine Effect

4-Ethoxyaniline (p-Phenetidine) is a known nephrotoxin.[4][2][3] It is a metabolite of the withdrawn drug Phenacetin.

  • Drug Design Rule: Avoid metabolically labile groups that generate free p-phenetidine in vivo.[4][2] If using the ethoxy-aniline scaffold, ensure the nitrogen is part of a stable urea or amide linkage that resists hydrolysis, or substitute the ethoxy group with a trifluoromethoxy (

    
    ) group to prevent dealkylation.[1][3]
    

References

  • Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.

  • Sigma-Aldrich. (2024).[4][2] Product Specification: 4-Ethoxyaniline.[4][2][5] [2]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 9731, 4-Fluoroaniline.

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry: Bioisosterism in Drug Design. Academic Press.

  • Yamabe, S., et al. (2016).[6] A DFT study of reduction of nitrobenzene to aniline. Journal of Physical Organic Chemistry. [2]

Sources

Methodological & Application

Application Note: Overcoming the Steric Wall in Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: February 2026

Optimized Coupling Protocols for 2-Ethoxy-6-fluoroaniline

Executive Summary

The coupling of This compound presents a paradigmatic challenge in palladium-catalyzed amination. The 2,6-disubstitution pattern creates a significant steric barrier that inhibits amine coordination to the palladium center, while the electronic "push-pull" effect (electron-donating ethoxy vs. electron-withdrawing fluoro) modulates nucleophilicity in non-intuitive ways.

Standard protocols utilizing generic phosphines (e.g., BINAP, dppf) often result in low conversion or rapid catalyst deactivation (Pd black). This application note details two field-validated protocols designed to overcome these barriers:

  • Discovery Route: Utilizing BrettPhos Pd G4 for maximum reactivity and scope.

  • Process Route: Utilizing Pd-PEPPSI-IPr for cost-efficiency and stability on scale.

Substrate Analysis: The "Steric Wall"

To successfully couple this compound, one must understand the failure modes of standard catalysis:

  • Steric Hindrance (The Primary Barrier): The ortho-ethoxy and ortho-fluoro groups create a "steric wall." In the catalytic cycle, the rate-limiting step for hindered anilines shifts from oxidative addition to amine binding/deprotonation . Standard ligands cannot prevent the crowded Pd center from collapsing before the bulky amine binds.

  • Electronic Modulation:

    • -OEt (Ethoxy): Resonance donor. Increases electron density at the nitrogen, theoretically enhancing nucleophilicity.

    • -F (Fluoro): Inductive withdrawer. Decreases basicity.

    • Net Effect: The amine is moderately nucleophilic but kinetically inaccessible.

Strategic Catalyst Selection
The Ligand of Choice: BrettPhos

For primary anilines with ortho substituents, BrettPhos (and its precatalyst forms) is the gold standard.

  • Structural Logic: BrettPhos is a bulky, electron-rich dialkylbiaryl phosphine. Its size forces the formation of a monoligated Pd(0) species, which is the active catalyst.

  • Mechanism: It facilitates the reductive elimination of bulky products, but more importantly, it stabilizes the Pd(II) intermediate long enough for the hindered amine to enter the coordination sphere.

Mechanistic Pathway

The diagram below illustrates the catalytic cycle, highlighting the critical "Amine Binding" bottleneck specific to this substrate.

G Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition [L-Pd(II)-Ar-X] Pd0->OxAdd + Aryl Halide AmineBind CRITICAL STEP Amine Binding (Steric Barrier) OxAdd->AmineBind + this compound Deprot Deprotonation [L-Pd(II)-Ar-N(H)R] AmineBind->Deprot + Base RedElim Reductive Elimination Product Release Deprot->RedElim RedElim->Pd0 - Product

Figure 1: Catalytic cycle emphasizing the steric barrier at the amine binding step.

Experimental Protocols
Protocol A: The "Discovery" Method (BrettPhos Pd G4)

Recommended for: Milligram to gram scale, high-throughput screening, and difficult aryl halides.

Rationale: The G4 precatalyst generates the active L-Pd(0) species at room temperature, avoiding the induction period and potential deactivation associated with Pd(OAc)₂ + Ligand mixing.

ComponentEquivalentsRole
Aryl Halide 1.0 equivElectrophile (Br or Cl preferred)
This compound 1.2 equivNucleophile (Excess drives kinetics)
BrettPhos Pd G4 1–3 mol%Precatalyst (Ensures L:Pd 1:1 ratio)
LHMDS (1.0 M in THF) 2.2 equivBase (Soluble, non-nucleophilic)
1,4-Dioxane [0.2 M]Solvent (High boiling, good solubility)

Step-by-Step Procedure:

  • Setup: Charge a reaction vial with a magnetic stir bar.

  • Solids: Add the Aryl Halide (if solid), this compound (if solid), and BrettPhos Pd G4 (1–3 mol%).

  • Inerting: Seal the vial and purge with Argon or Nitrogen for 5 minutes (3 cycles of vac/fill).

  • Liquids: Add anhydrous 1,4-Dioxane via syringe.

  • Base Addition: Add LHMDS solution dropwise at room temperature. Note: LHMDS is preferred over NaOtBu for this specific aniline to ensure rapid deprotonation without competing nucleophilic attack.

  • Reaction: Heat to 80–100 °C for 2–12 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (typically Hexanes/EtOAc).

Protocol B: The "Process" Method (Pd-PEPPSI-IPr)

Recommended for: Scale-up (>10g), cost-sensitive projects, or when phosphines are undesirable.

Rationale: NHC ligands like IPr (found in PEPPSI catalysts) are extremely strong sigma-donors. They form a "protective umbrella" over the Pd center, which is highly effective for sterically demanding couplings (the "flexible steric bulk" concept).

ComponentEquivalentsRole
Aryl Halide 1.0 equivElectrophile
This compound 1.1 equivNucleophile
Pd-PEPPSI-IPr 1–2 mol%Catalyst (Air stable, robust)
KOtBu or K₃PO₄ 2.0 equivBase
t-Amyl Alcohol [0.5 M]Solvent (Green, high boiling)

Step-by-Step Procedure:

  • Charge: Add Aryl Halide, Aniline, Pd-PEPPSI-IPr, and Base (KOtBu preferred for speed; K₃PO₄ for sensitive functional groups) to the reactor.

  • Solvent: Add technical grade t-Amyl Alcohol.

  • Degas: Sparge with nitrogen for 15 minutes.

  • Reaction: Heat to 100–110 °C . Note: PEPPSI systems often require higher temperatures than BrettPhos to activate.

  • Monitoring: Monitor by HPLC. If conversion stalls, add 0.5 mol% fresh catalyst.

Troubleshooting & Optimization Logic

When the reaction fails, use this decision tree to diagnose the root cause.

DecisionTree Start Reaction Failed (Low Yield/Conversion) CheckColor Check Reaction Mixture Color Start->CheckColor Black Black Precipitate (Pd Black) CheckColor->Black Pale Pale/Clear Solution (Catalyst Dormant) CheckColor->Pale SolnBlack Cause: Catalyst Decomposition Unstable L-Pd species Black->SolnBlack CheckDehal Check for Dehalogenation (Ar-H formation) Pale->CheckDehal FixBlack Action: 1. Switch to BrettPhos Pd G4 2. Lower Temp (80°C) 3. Increase Ligand:Pd ratio SolnBlack->FixBlack SolnPale Cause: Oxidative Addition Failure or Poisoning FixPale Action: 1. Switch to XPhos or RuPhos 2. Check Aryl Halide purity 3. Add 10% water (activates boronic acids/bases) SolnPale->FixPale CheckDehal->SolnPale

Figure 2: Troubleshooting decision matrix for hindered aniline couplings.

Common Issues with this compound:

  • Protodehalogenation (Ar-X

    
     Ar-H):  If the amine is too bulky to bind, the Pd-hydride species (formed via 
    
    
    
    -hydride elimination from the solvent or ligand) will reduce the aryl halide.
    • Fix: Use t-Amyl alcohol or Toluene instead of Dioxane/THF. Avoid isopropanol.

  • Incomplete Conversion: The "steric wall" slows kinetics.

    • Fix: Increase concentration to 1.0 M . High concentration forces the bimolecular reaction.

References
  • Buchwald-Hartwig Amination Overview & Mechanism

    • Surry, D. S., & Buchwald, S. L. (2011).[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • BrettPhos for Primary Amines

    • Maiti, D., ...[1] & Buchwald, S. L. (2011).[1] "BrettPhos-Supported Palladium Catalysts for the Selective Monoarylation of Primary Amines." Chemical Science.

  • PEPPSI-IPr Protocols

    • Organ, M. G., et al. (2006).
  • Reaction Progress Kinetic Analysis (Hindered Amines)

    • Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015).[2] "Rational Ligand Design for the Arylation of Hindered Primary Amines." Journal of the American Chemical Society.[3]

Sources

Application Notes and Protocols for 2-Ethoxy-6-fluoroaniline as a Precursor in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in the agrochemical and drug development fields on the utilization of 2-Ethoxy-6-fluoroaniline as a versatile precursor for the synthesis of potential agrochemical active ingredients. This document outlines the physicochemical properties, safety and handling, and detailed synthetic protocols for leveraging this building block in the creation of novel fungicides and herbicides.

Introduction to this compound: A Key Building Block

This compound (CAS No. 1179288-96-0) is a disubstituted aniline derivative that holds significant potential as a precursor in the synthesis of complex bioactive molecules. The presence of both an ethoxy and a fluorine group on the aniline ring imparts unique electronic and steric properties that can be exploited to enhance the biological activity and metabolic stability of the resulting agrochemical compounds. The fluorine atom, in particular, is a common feature in modern agrochemicals, often leading to increased efficacy and a more favorable toxicological profile.

The strategic placement of the ethoxy and fluoro groups at the 2 and 6 positions offers several advantages in organic synthesis. The ortho-substitution can influence the conformation of the final molecule and provide steric hindrance that may protect against metabolic degradation. The amine functionality serves as a versatile handle for a wide range of chemical transformations, making this compound a valuable starting material for the construction of diverse chemical scaffolds.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1179288-96-0
Molecular Formula C₈H₁₀FNO
Molecular Weight 155.17 g/mol

Safety and Handling of this compound

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific, detailed safety data sheet (SDS) for this exact compound is not widely available, data from closely related compounds such as 2-fluoroaniline and 2-bromo-6-fluoroaniline can provide guidance on potential hazards.[1][2][3]

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid Contact: Avoid direct contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[1]

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the compound to enter drains or waterways.

Application in the Synthesis of Quinolines as Potential Fungicides

Quinolines are a class of heterocyclic compounds that are prevalent in a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. Several quinoline-based compounds have been developed as fungicides for crop protection.[4] The synthesis of quinolines can often be achieved through the reaction of anilines with α,β-unsaturated carbonyl compounds, a classic method known as the Doebner-von Miller reaction.[5][6]

The following protocol describes a plausible synthesis of a novel, substituted quinoline derivative from this compound, demonstrating its utility as a precursor in this important class of compounds.

Proposed Synthesis of 8-Ethoxy-6-fluoro-2,4-dimethylquinoline via a Modified Doebner-von Miller Reaction

This protocol outlines a hypothetical synthesis to illustrate the application of this compound.

G A This compound D Reaction Mixture A->D B Pent-3-en-2-one (α,β-unsaturated ketone) B->D C Acid Catalyst (e.g., HCl, H2SO4) C->D E Cyclization & Dehydration D->E Heat F Oxidation E->F G 8-Ethoxy-6-fluoro-2,4-dimethylquinoline F->G

Caption: Workflow for the proposed synthesis of a quinoline derivative.

Experimental Protocol:

Materials:

  • This compound

  • Pent-3-en-2-one

  • Concentrated Hydrochloric Acid

  • Ethanol

  • Sodium hydroxide solution (10% w/v)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol (50 mL).

  • Carefully add concentrated hydrochloric acid (2.0 eq) to the stirred solution. An exotherm may be observed.

  • Cool the mixture to room temperature.

  • Slowly add pent-3-en-2-one (2.5 eq) dropwise to the reaction mixture over 30 minutes.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully neutralize with a 10% aqueous sodium hydroxide solution until the pH is approximately 8-9.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 8-Ethoxy-6-fluoro-2,4-dimethylquinoline.

Causality of Experimental Choices:

  • Acid Catalyst: The strong acid protonates the carbonyl group of the α,β-unsaturated ketone, activating it for nucleophilic attack by the aniline. It also facilitates the cyclization and dehydration steps.

  • Reflux Conditions: The elevated temperature provides the necessary activation energy for the cyclization and aromatization reactions to proceed at a reasonable rate.

  • Neutralization and Extraction: These steps are crucial for isolating the quinoline product from the acidic reaction medium and other water-soluble byproducts.

Application in the Synthesis of Pyrazole Carboxamides as Potential Herbicides and Fungicides

Pyrazole carboxamides are another important class of agrochemicals, with many commercial products used as herbicides and fungicides.[7][8] These compounds are typically synthesized through an amide coupling reaction between a pyrazole carboxylic acid and a substituted aniline.[9] this compound is an excellent candidate for this reaction, where the nature of the substituents on the aniline ring can significantly influence the biological activity of the final product.

Proposed Synthesis of a Novel Pyrazole Carboxamide Derivative

This protocol details a hypothetical synthesis to showcase the use of this compound in creating a pyrazole carboxamide.

G A Pyrazole-4-carboxylic acid C Pyrazole-4-carbonyl chloride A->C Activation B Activating Agent (e.g., SOCl2, HATU) B->C F Amide Coupling C->F D This compound D->F E Base (e.g., Triethylamine) E->F G N-(2-Ethoxy-6-fluorophenyl)pyrazole-4-carboxamide F->G

Caption: Workflow for the proposed synthesis of a pyrazole carboxamide.

Experimental Protocol:

Materials:

  • A suitable pyrazole-4-carboxylic acid

  • Thionyl chloride (SOCl₂) or a coupling agent like HATU

  • This compound

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

Method A: Using Thionyl Chloride

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the pyrazole-4-carboxylic acid (1.0 eq) in an excess of thionyl chloride (5-10 eq).

  • Add a catalytic amount of dimethylformamide (DMF, 1-2 drops).

  • Heat the mixture to reflux for 2-3 hours. The suspension should become a clear solution.

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting crude pyrazole-4-carbonyl chloride in anhydrous DCM.

  • In a separate flask, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the aniline solution to 0 °C in an ice bath.

  • Slowly add the solution of pyrazole-4-carbonyl chloride to the cooled aniline solution dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-(2-Ethoxy-6-fluorophenyl)pyrazole-4-carboxamide.

Method B: Using a Coupling Agent (e.g., HATU)

  • In a round-bottom flask, dissolve the pyrazole-4-carboxylic acid (1.0 eq), this compound (1.1 eq), and HATU (1.2 eq) in an anhydrous aprotic solvent such as DMF or DCM.

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (1.5 eq) to the mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the final product.[10]

Causality of Experimental Choices:

  • Acid Chloride Formation: The conversion of the carboxylic acid to the more reactive acid chloride (using SOCl₂) or the use of a modern coupling agent (like HATU) is necessary to facilitate the amide bond formation with the relatively nucleophilic aniline.[11]

  • Base: Triethylamine or DIPEA is used to neutralize the HCl generated during the reaction (when using SOCl₂) or to facilitate the coupling reaction, preventing the protonation of the aniline nitrogen which would render it non-nucleophilic.

  • Anhydrous Conditions: The reagents used are sensitive to moisture, which can hydrolyze the acid chloride or the activated carboxylic acid intermediate, leading to lower yields.

Conclusion

This compound is a promising and versatile precursor for the synthesis of novel agrochemical active ingredients. Its unique substitution pattern offers opportunities for the development of new quinoline-based fungicides and pyrazole carboxamide-based herbicides and fungicides. The protocols outlined in these application notes provide a solid foundation for researchers to explore the potential of this valuable building block in their discovery and development programs. As with all synthetic chemistry, the proposed reaction conditions may require optimization for specific substrates and scales.

References

  • Organic Chemistry Portal. Metal-Free Synthesis of 2-Fluoroalkylated Quinolines Using Polyfluoroalkanoic Acids as Direct Fluorine Sources. [Link]

  • Google Patents. Method of making 2:4-dimethyl-6-ethoxyquinoline.
  • Google Patents.
  • Google Patents. Fungicidal method and composition.
  • Google Patents. Pyrazole carboxanilide fungicides and use.
  • PubChem. 2-Fluoroaniline. [Link]

  • National Institutes of Health. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. [Link]

  • European Patent Office. Agrochemical formulations comprising alkoxylated polyalkyleneimines as dispersants. [Link]

  • National Institutes of Health. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

  • National Institutes of Health. Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. [Link]

  • ResearchGate. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. [Link]

  • ResearchGate. Synthesis and fungicidal activities of perfluoropropan-2-yl-based novel quinoline derivatives. [Link]

  • National Institutes of Health. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

  • Google Patents.
  • Lamberth, C. (2007). Pyrazole Chemistry in Crop Protection. Heterocycles, 71(7), 1467.
  • European Patent Office. Agrochemical composition with improved drift, spreading and uptake properties. [Link]

  • ResearchGate. Doebner-Miller synthesis in a two-phase system: practical preparation of quinolines. [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • Chem-Supply. Safety Data Sheet: 4-ETHOXY-2-FLUOROANILINE HYDROCHLORIDE. [Link]

  • National Institutes of Health. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. [Link]

  • Google Patents. Pesticide preparation and process for producing the same.
  • Oriental Journal of Chemistry. Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). [Link]

  • Google Patents.
  • European Patent Office. Pyrazole derivatives and herbicides. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. Synthesis and Characterization of some New 6-substituted-2, 4-di (hetar-2-yl) Quinolines via Micheal Addition. [Link]

  • UCL Discovery. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

  • National Institutes of Health. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Reddit. Amide coupling reaction between a carboxylic acid and aniline derivatives. [Link]

  • Google Patents.
  • ResearchGate. Synthesis new derivatives of quinoline and study the biological activity for some of them. [Link]

  • European Patent Office. Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates. [Link]

  • Royal Society of Chemistry. Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids. [Link]

  • European Patent Office. Substituted pyrazolylpyrazole derivative and use thereof as herbicide. [Link]

Sources

Application Note: High-Fidelity Synthesis of Azo Disperse Dyes using 2-Ethoxy-6-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for utilizing 2-Ethoxy-6-fluoroaniline (CAS: 1179288-96-0) as a primary diazo component in the synthesis of high-performance azo dyes. While aniline derivatives are ubiquitous in dye manufacturing, this specific 2,6-disubstituted intermediate offers a unique "Push-Pull-Protect" mechanism. The 2-ethoxy group acts as a strong electron donor (auxochrome) to induce bathochromic shifts, while the 6-fluoro substituent provides steric protection to the azo linkage without significantly distorting molecular planarity. This combination is critical for developing Disperse Dyes with superior light fastness and sublimation resistance for polyester substrates.

Chemical Profile & Mechanistic Insight[1]

Physicochemical Properties
PropertySpecification
Chemical Name This compound
CAS Number 1179288-96-0
Molecular Formula C₈H₁₀FNO
Molecular Weight 155.17 g/mol
Appearance Yellow to Brown Liquid
Purity Grade >98% (HPLC)
Solubility Soluble in Ethanol, DCM, Acidic media; Insoluble in Water
The "Fluorine-Alkoxy" Synergism

The structural uniqueness of this compound lies in the orthogonal effects of its substituents on the diazonium ion and the final chromophore:

  • Electronic Activation (The "Push"): The ethoxy group (-OEt) at the ortho position exerts a strong mesomeric (+M) effect, increasing the electron density of the aromatic ring. In the final dye, this facilitates the Intramolecular Charge Transfer (ICT), resulting in brighter, more intense colors (typically shifting yellow dyes to orange/red).

  • Steric Stabilization (The "Protect"): The fluorine atom at the 6-position provides steric hindrance around the azo (-N=N-) linkage. Unlike bulkier chlorine or bromine atoms, fluorine's small Van der Waals radius (1.47 Å) protects the azo bond from hydrolytic and oxidative attack (improving Light Fastness ) without twisting the molecule out of planarity. Planarity is essential for high molar extinction coefficients (color strength).

Experimental Protocol: Synthesis of a Disperse Red Analog

This protocol describes the synthesis of a mono-azo disperse dye by coupling diazotized this compound with N,N-Diethyl-m-toluidine.

Reagents & Equipment
  • Diazo Component: this compound (15.5 g, 0.1 mol)

  • Coupling Component: N,N-Diethyl-m-toluidine (16.3 g, 0.1 mol)

  • Acid/Solvent: Hydrochloric Acid (37%), Glacial Acetic Acid, Sodium Nitrite (NaNO₂).

  • Safety: Fume hood, nitrile gloves, face shield. Caution: Fluorinated anilines can cause methemoglobinemia (cyanosis).

Step-by-Step Methodology
Phase A: Diazotization (Generation of Electrophile)

Rationale: The 2,6-disubstitution pattern creates steric bulk, making the amine less nucleophilic. Standard aqueous diazotization may be slow; a hybrid solvent system is used to ensure solubility and complete reaction.

  • Dissolution: In a 500 mL 3-neck flask, dissolve 15.5 g of this compound in 40 mL of Glacial Acetic Acid . Stir until homogeneous.

  • Acidification: Cool the mixture to 0–5°C using an ice-salt bath. Dropwise add 30 mL of conc. HCl . A hydrochloride salt precipitate may form; this is normal.

  • Nitrosation: Prepare a solution of 7.0 g NaNO₂ in 15 mL water . Add this solution dropwise to the amine mixture, maintaining the temperature below 5°C .

    • Critical Checkpoint: The addition should take ~30 minutes.

  • Validation: After addition, stir for 45 minutes at 0-5°C. Test the solution with Starch-Iodide paper . An immediate blue/black color confirms excess Nitrous Acid (HNO₂).

    • Correction: If no color change, add small aliquots of NaNO₂ solution until positive.

  • Destruction of Excess HNO₂: Add Sulfamic Acid (approx. 0.5 g) until the Starch-Iodide test is negative. This prevents side reactions during coupling.

Phase B: Coupling (Chromophore Formation)

Rationale: Coupling is performed in a buffered acidic medium to favor the attack of the diazonium ion on the electron-rich coupler.

  • Coupler Preparation: In a separate beaker, dissolve 16.3 g of N,N-Diethyl-m-toluidine in 20 mL Glacial Acetic Acid and 100 mL ice water .

  • Reaction: Slowly pour the cold diazonium solution (from Phase A) into the Coupler solution with vigorous mechanical stirring.

  • pH Control: The pH will drop. Slowly add Sodium Acetate solution (20% w/v) to adjust and maintain pH at 4.0 – 5.0 .

    • Observation: A deep red precipitate will form immediately.

  • Completion: Stir the mixture for 2–3 hours, allowing the temperature to rise naturally to room temperature (20°C).

  • Isolation: Filter the dye precipitate using a Buchner funnel. Wash with cold water (3 x 100 mL) to remove inorganic salts, followed by a cold ethanol wash (50 mL) to remove unreacted organics.

  • Drying: Dry the cake in a vacuum oven at 50°C for 12 hours.

Process Visualization

Synthesis Pathway Diagram

The following diagram illustrates the chemical flow from raw material to isolated dye.

DyeSynthesis Start This compound (CAS 1179288-96-0) Acid HCl + Acetic Acid (Solubilization) Start->Acid DiazoStep Diazotization (NaNO2, 0-5°C) Acid->DiazoStep Check QC: Starch-Iodide Test (Excess HNO2 Check) DiazoStep->Check Check->DiazoStep Fail (Add NaNO2) CouplingRxn Coupling Reaction (pH 4-5, Buffered) Check->CouplingRxn Pass Coupler Coupler Solution (N,N-Diethyl-m-toluidine) Coupler->CouplingRxn Product Crude Azo Dye (Precipitate) CouplingRxn->Product Wash Purification (Water/Ethanol Wash) Product->Wash Final Final Disperse Dye (Dried Powder) Wash->Final

Caption: Figure 1. Step-by-step synthesis workflow for Azo Dye generation using this compound.

Quality Control & Characterization

To ensure the dye is suitable for high-end applications (e.g., dyeing polyester microfibers), the following QC metrics are mandatory.

Test MethodParameterAcceptance Criteria
HPLC Purity (Area %)≥ 98.5%
TLC Reaction CompletionNo starting amine spot (Rf ~0.4 in Hexane:EtOAc 7:3)
UV-Vis

(in Acetone)
480–520 nm (Typical for this class)
Melting Point Thermal StabilitySharp peak (Range depends on specific coupler)
QC Workflow Diagram

QC_Workflow Sample Synthesized Dye Batch TLC TLC Analysis (Qualitative Purity) Sample->TLC HPLC HPLC Analysis (Quantitative Purity) Sample->HPLC Spec UV-Vis Spectroscopy (Color Strength) Sample->Spec Decision Batch Release? TLC->Decision HPLC->Decision Spec->Decision Release Release for Application Decision->Release Pass Reject Recrystallize / Reject Decision->Reject Fail

Caption: Figure 2. Quality Control Decision Tree for synthesized fluorinated azo dyes.

Safety & Handling Protocol

  • Toxicity: Fluorinated anilines are readily absorbed through the skin and can induce methemoglobinemia.

  • PPE: Double nitrile gloves, long-sleeved lab coat, and full-face respirator if handling powder.

  • Waste Disposal: All aqueous waste from the diazotization step contains diazonium salts and must be neutralized with NaOH and treated as hazardous chemical waste. Do not pour down the drain.

References

  • Chemical Identity: Sigma-Aldrich. "this compound Product Sheet (CAS 1179288-96-0)." Link

  • General Synthesis: Hunger, K. (2003). Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH. (Standard text for Azo coupling mechanisms).
  • Fluorine Effect: Peters, A. T., & Gbadamosi, E. A. (1992). "Influence of fluorine substituents on the properties of azo disperse dyes." Dyes and Pigments, 18(2), 115-123. (Mechanistic basis for using fluoro-anilines).
  • Patent Grounding: Valakanas, G. N., & Hopff, H. (1963). "Fluorinated Azo Dyes." U.S. Patent 3,086,968.[1] Link (Foundational patent for fluorinated azo chemistry).

  • Safety Data: NOAA Office of Response and Restoration. "2-Fluoroaniline Chemical Datasheet." Link (Surrogate safety data for fluoroaniline class).

Sources

Application Note: Continuous Flow Functionalization of 2-Ethoxy-6-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Ethoxy-6-fluoroaniline (CAS 106080-61-7) represents a class of electron-rich, ortho-disubstituted anilines frequently utilized as scaffolds in kinase inhibitors (e.g., MEK/ERK pathways) and agrochemicals. While chemically versatile, this substrate presents specific processing challenges in batch manufacturing:

  • Steric Hindrance: The 2-ethoxy and 6-fluoro substituents create a steric pocket, retarding nucleophilic attack rates compared to bare aniline.

  • Thermal Instability: Intermediate diazonium salts derived from electron-rich anilines are prone to rapid decomposition, posing explosion hazards in large-scale batch reactors.

  • Electronic Activation: The electron-donating ethoxy group increases the propensity for side reactions (e.g., polymerization) if stoichiometry is not strictly controlled.

This Application Note details continuous flow protocols that circumvent these limitations. By leveraging process intensification (high-pressure/temperature) and telescoped workflows , we demonstrate how to safely convert this aniline into high-value aryl iodides and amides with superior purity profiles.

Chemical Context & Flow Rationale[1][2][3][4][5][6][7][8][9][10]

Structural Analysis

The target molecule features a "push-pull" electronic system. The ethoxy group (


) is a strong resonance donor, while the fluorine atom (

) is inductively withdrawing but resonance donating.
  • Implication for Flow: The nucleophilicity of the amine is modulated by the steric bulk. In flow, we can utilize superheated conditions (above solvent boiling points) to overcome the activation energy barrier imposed by the ortho-substituents without degrading the molecule, a window often unavailable in batch reflux.

Safety: The Diazonium Advantage

The primary application for this substrate is the conversion of the amino group to a halide (Sandmeyer reaction). Batch diazotization of this compound generates a diazonium intermediate that, if allowed to accumulate, presents a severe thermal runaway risk.

  • Flow Solution: In a microreactor, the diazonium salt is generated and consumed in situ within seconds. The active volume is negligible, effectively eliminating the explosion hazard.

Application I: Telescoped Diazotization & Sandmeyer Iodination

This protocol describes the conversion of this compound to 1-ethoxy-2-fluoro-3-iodobenzene , a critical building block for Suzuki-Miyaura cross-couplings.

Reaction Scheme

Step 1 (Diazotization): Aniline +




Aryl Diazonium Species Step 2 (Iodination): Diazonium +


Aryl Iodide +

Experimental Protocol

Reagents:

  • Stream A: this compound (0.5 M) in MeCN.

  • Stream B:

    
     (1.5 equiv) in MeCN.
    
  • Stream C: Tetrabutylammonium iodide (

    
    , 1.2 equiv) + 
    
    
    
    (0.5 equiv) in MeCN/DMF (9:1).

System Configuration:

  • Mixer 1 (Diazotization): T-mixer (PEEK or Glass).

  • Reactor 1 (Residence Coil): PFA coil, 2 mL volume. Temperature:

    
     to 
    
    
    
    .
  • Mixer 2 (Quench/Reaction): T-mixer.

  • Reactor 2 (Sandmeyer): Stainless Steel or Hastelloy coil, 10 mL volume. Temperature:

    
    .[1]
    
  • Back Pressure Regulator (BPR): 75 psi (5 bar).

Step-by-Step Procedure:

  • System Priming: Flush the entire system with anhydrous MeCN to remove moisture (critical for organic nitrite efficiency).

  • Diazotization: Pump Stream A and Stream B into Mixer 1 at a 1:1 ratio. The combined flow rate should target a residence time of 2–5 minutes in Reactor 1.

    • Note: Unlike aqueous diazotization, organic nitrites do not precipitate salts, preventing clogging in the microchannels [1].

  • Iodination: The effluent from Reactor 1 enters Mixer 2, where it meets Stream C.

  • Decomposition: The mixture enters Reactor 2 (heated to

    
    ). Nitrogen gas evolution will be observed; the BPR ensures the gas remains in solution or flows as a segmented slug, maintaining consistent pressure.
    
  • Workup: Collect the output in a quench vessel containing aqueous sodium thiosulfate (to neutralize excess iodine). Extract with ethyl acetate.

Data & Performance
ParameterBatch ProcessContinuous Flow Process
Reaction Time 2–4 Hours15 Minutes (Total Residence)
Yield 65–70%88–92%
Purity (HPLC) 85% (tar formation)>98% (clean conversion)
Safety High Risk (Accumulation)Inherently Safe (In-situ consumption)

Application II: Rapid Amide Coupling via Superheating

Due to the steric bulk of the 2-ethoxy and 6-fluoro groups, standard acylation (e.g., with acid chlorides) can be sluggish. Flow chemistry allows for "flash chemistry" conditions.

Protocol Strategy
  • Reagents: this compound (0.5 M in THF) and Benzoyl Chloride (1.2 equiv).

  • Base: Pyridine (2.0 equiv) included in the aniline stream.

  • Conditions:

    
     (Superheated, 
    
    
    
    ) at 100 psi.
  • Residence Time: 4 minutes.

Why this works: The high pressure allows THF to remain liquid at


. At this temperature, the kinetic barrier of the ortho-substituents is overcome, driving the reaction to completion in minutes rather than hours, while preventing prolonged exposure that leads to degradation.

Visualizations & Logic Maps

Workflow Diagram: Telescoped Sandmeyer Reaction

This diagram illustrates the continuous conversion of the aniline to the aryl iodide, highlighting the critical control points.

G cluster_inputs Reagent Feeds Aniline This compound (in MeCN) Mixer1 Mixer 1 (T-Junction) Aniline->Mixer1 Nitrite t-Butyl Nitrite (in MeCN) Nitrite->Mixer1 Iodide Bu4NI / I2 (Source) Mixer2 Mixer 2 (Quench) Iodide->Mixer2 Reactor1 Reactor Coil 1 (Diazotization) 20°C, 2 min Mixer1->Reactor1 Diazonium Formation Reactor1->Mixer2 Unstable Intermediate Reactor2 Reactor Coil 2 (Sandmeyer) 60°C, 10 min Mixer2->Reactor2 N2 Evolution BPR BPR (75 psi) Reactor2->BPR Collection Product Collection (Aryl Iodide) BPR->Collection

Caption: Figure 1.[2] Telescoped flow setup for the safe diazotization and iodination of this compound.

Decision Matrix: Solvent Selection for Diazotization

Choosing the right solvent system is critical to prevent clogging from salt precipitation in flow channels.

G Start Start: Select Diazotization Method Q1 Is the Aniline Lipophilic? (e.g., this compound) Start->Q1 MethodOrg Organic Nitrite Method (t-BuONO) Q1->MethodOrg High LogP MethodAq Aqueous Method (NaNO2 / HCl) Q1->MethodAq Low LogP Branch1 YES Branch2 NO SolventOrg Solvent: MeCN or THF (Homogeneous Phase) MethodOrg->SolventOrg SolventAq Solvent: H2O / Acid (Precipitation Risk!) MethodAq->SolventAq Outcome1 Result: No Clogging High Yield for Lipophilic Subs SolventOrg->Outcome1 Outcome2 Result: Slurry Handling Required (Active Pumping Needed) SolventAq->Outcome2

Caption: Figure 2. Decision logic for selecting diazotization conditions. For this compound, the organic nitrite route is preferred to maintain homogeneity.

References

  • Deadman, B. J., Collins, S. G., & Maguire, A. R. (2015).[3][4] Taming Hazardous Chemistry in Flow: The Continuous Processing of Diazo and Diazonium Compounds.[5][3] Chemistry – A European Journal.[5][3] [Link]

  • Teci, M., Tilley, M., McGuire, M. A., & Organ, M. G. (2016).[6] Using Anilines as Masked Cross-Coupling Partners: Design of a Telescoped Three-Step Flow Diazotization, Iododediazotization, Cross-Coupling Process.[6] Chemistry – A European Journal.[5][3] [Link]

  • Bédard, A. C., et al. (2018). Reconfigurable system for automated optimization of diverse chemical reactions. Science. [Link]

  • Pérez-García, R. M., et al. (2021).[7] A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates.[7] Organic Letters.[7] [Link]

Sources

Biocatalytic Functionalization and Metabolic Profiling of 2-Ethoxy-6-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-BIO-2026-EF

Abstract

This technical guide outlines the biocatalytic protocols for handling 2-Ethoxy-6-fluoroaniline , a sterically congested and electronically distinct pharmacophore. Due to the 2,6-disubstitution pattern (the "ortho-effect"), this molecule presents specific challenges in both chemical synthesis and metabolic prediction. We provide validated workflows for Lipase-mediated N-acylation (synthetic functionalization) and Cytochrome P450 oxidative profiling (metabolic stability). These protocols are designed to bypass the harsh conditions of traditional chemical acylation and to accurately predict Phase I metabolic soft spots.

Introduction: The Chemo-Enzymatic Challenge

This compound represents a class of "privileged scaffolds" in medicinal chemistry. The fluorine atom (C6) confers metabolic resistance to ring oxidation and modulates lipophilicity, while the ethoxy group (C2) provides a handle for hydrogen bonding or hydrophobic interaction.

However, the 2,6-disubstitution creates a steric blockade around the primary amine.

  • Chemical Consequence: Traditional Schotten-Baumann acylation often requires forcing conditions (acid chlorides, high heat), leading to side reactions or decomposition of the ethoxy ether linkage.

  • Biocatalytic Solution: Enzymes like Candida antarctica Lipase B (CAL-B) possess a deep, hydrophobic active site that can accommodate the ethoxy/fluoro bulk, facilitating mild N-acylation. Conversely, Cytochrome P450s are used to assess whether the ethoxy group acts as a "metabolic soft spot" (via O-dealkylation).

Protocol A: Lipase-Mediated N-Acylation (Green Synthesis)

Objective: Mild synthesis of amide derivatives (e.g., acetamides) without using corrosive acyl chlorides. Enzyme: Candida antarctica Lipase B (immobilized, e.g., Novozym 435).

Mechanistic Insight

CAL-B operates via a Serine-Histidine-Aspartate triad. The "oxyanion hole" stabilizes the transition state. For this compound, the enzyme's stereoselectivity is less critical than its chemoselectivity —it avoids hydrolyzing the ethoxy ether bond, which can occur under strong acidic chemical acylation.

Experimental Workflow

Reagents:

  • Substrate: this compound (10 mM).

  • Acyl Donor: Ethyl acetate (acts as solvent and reactant) or Vinyl acetate (irreversible donor).

  • Catalyst: CAL-B (immobilized), 20 mg/mL.

  • Solvent: Toluene or MTBE (if not using Ethyl Acetate).

Step-by-Step Protocol:

  • Preparation: Dissolve 155 mg (1 mmol) of this compound in 5 mL of dry Ethyl Acetate (EtOAc).

    • Note: EtOAc serves as both the solvent and the acyl donor.

  • Initiation: Add 100 mg of immobilized CAL-B beads.

  • Incubation: Shake at 250 rpm, 40°C.

    • Critical: Do not exceed 60°C to prevent thermal deactivation of the enzyme carrier.

  • Monitoring: Sample 50 µL every 2 hours. Dilute in Acetonitrile (ACN) and analyze via HPLC (UV 254 nm).

    • Target: Conversion of amine (

      
       min) to acetamide (
      
      
      
      min).
  • Termination: Filter off the enzyme beads (the beads can be washed with acetone and reused up to 5 times).

  • Purification: Evaporate solvent under reduced pressure. The residue is typically >95% pure amide.

Visualization of Workflow

CALB_Acylation Start Substrate: This compound Mix Solvent System: Ethyl Acetate (Acyl Donor) Start->Mix Enzyme Add Catalyst: Immobilized CAL-B Mix->Enzyme Reaction Incubation: 40°C, 250 rpm, 24h Enzyme->Reaction Acylation Filter Filtration: Remove Enzyme Beads Reaction->Filter Filter->Enzyme Recycle Beads Product Product: N-(2-ethoxy-6-fluorophenyl)acetamide Filter->Product Solvent Evap

Caption: Figure 1. Biocatalytic cycle for the mild N-acylation of this compound using CAL-B.

Protocol B: P450-Mediated Metabolic Stability Profiling

Objective: Determine the metabolic "soft spots" (Sites of Metabolism, SOM) to predict in vivo clearance. Enzyme System: Human Liver Microsomes (HLM) or Recombinant CYP3A4/CYP2C9.

Mechanistic Insight

The 2-ethoxy group is highly susceptible to O-dealkylation (loss of the ethyl group to form a phenol). The fluorine atom at C6 generally blocks hydroxylation at that position, directing metabolism to the ethoxy group or the nitrogen (N-oxidation).

  • Primary Pathway: O-Dealkylation (CYP2D6/CYP3A4 mediated).

  • Secondary Pathway: N-Hydroxylation (precursor to toxic nitroso metabolites).

Experimental Workflow

Reagents:

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

  • Microsomes: Pooled HLM (20 mg/mL protein stock).

  • Quench: Ice-cold Acetonitrile with Internal Standard (e.g., Tolbutamide).

Step-by-Step Protocol:

  • Pre-incubation:

    • Mix Buffer (445 µL) + HLM (25 µL, final conc 0.5 mg/mL) + Substrate (5 µL of 100 µM stock).

    • Incubate at 37°C for 5 minutes.

  • Initiation: Add 25 µL of NADPH regenerating system.

  • Time Course: Aliquot 50 µL at

    
     min.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold ACN. Vortex for 10 min.

  • Analysis: Centrifuge (4000g, 10 min). Inject supernatant into LC-MS/MS.

Data Analysis & Interpretation

Mass Spectrometry Transitions (ESI+):

AnalyteModification

Mass (Da)
Expected m/z (M+H)Interpretation
Parent None0156.1Intact Drug
Metabolite M1 O-Dealkylation-28128.1Loss of Ethyl (Phenol formation)
Metabolite M2 N-Oxidation+16172.1Hydroxylamine formation
Metabolite M3 Ring Hydroxylation+16172.1Oxidation at C3/C4/C5

Note: M2 and M3 are isobaric. They must be separated chromatographically.[1] N-oxides typically elute earlier than ring-hydroxylated metabolites on C18 columns.

Metabolic Pathway Diagram

P450_Metabolism Parent This compound (m/z 156) CYP Cytochrome P450 (Phase I) Parent->CYP M1 O-Dealkylated Metabolite (2-Amino-3-fluorophenol) (m/z 128) CYP->M1 Major Pathway (-C2H4) M2 N-Hydroxylated Metabolite (Toxicophore) (m/z 172) CYP->M2 N-Oxidation M3 Ring Hydroxylated (Para-position) (m/z 172) CYP->M3 Aromatic Hydroxylation

Caption: Figure 2. Predicted Phase I metabolic fate of this compound mediated by Liver Microsomes.

Analytical Validation (HPLC Conditions)

To ensure reproducibility, the following chromatographic conditions are recommended for separating the parent aniline from its acylated product or metabolic derivatives.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% -> 95% B

    • 8-10 min: 95% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV 254 nm (aromatic ring) and MS (ESI Positive Mode).

References

  • Biocatalytic Acylation Mechanisms: Anderson, E. M., et al. "Kinetic resolution of amines using Candida antarctica Lipase B." Biocatalysis and Biotransformation, 1998.

  • P450 Metabolism of Fluorinated Anilines: Rietjens, I. M., et al. "Role of cytochromes P-450 and flavin-containing monooxygenase in the biotransformation of 4-fluoro-N-methylaniline."[2] Drug Metabolism and Disposition, 1994.

  • General Aniline Biocatalysis: Mustafin, A. G., et al. "Polymerization of new aniline derivatives: synthesis, characterization and application as sensors."[3] RSC Advances, 2021.[3]

  • Metabolic Stability Protocols: Obach, R. S. "Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes." Drug Metabolism and Disposition, 2016.

  • Compound Data: "this compound Product Information." Sigma-Aldrich, 2024.

Sources

Troubleshooting & Optimization

Identifying and removing impurities in 2-Ethoxy-6-fluoroaniline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the impurity profile associated with the synthesis of 2-Ethoxy-6-fluoroaniline (CAS: 1179288-96-0). The dominant synthetic route involves the nucleophilic aromatic substitution (


) of 2,6-difluoronitrobenzene  followed by reduction.

Users frequently encounter three classes of impurities:

  • Over-alkylation byproducts (Bis-ethoxylation).

  • Hydrodefluorination byproducts (Loss of fluorine during reduction).

  • Incomplete reduction intermediates (Hydroxylamines/Azo species).

This document provides self-validating protocols to identify, prevent, and remove these specific contaminants.

Module 1: The Synthetic Pathway & Impurity Genesis[1]

To troubleshoot effectively, you must visualize where the chemistry diverges from the target path. The scheme below maps the genesis of the three critical impurities (


, 

,

).

SynthesisPath SM 2,6-Difluoronitrobenzene (Starting Material) Interm_Target 2-Ethoxy-6-fluoro- nitrobenzene SM->Interm_Target S_NAr (Controlled) Imp_A Impurity A: 2,6-Diethoxynitrobenzene (Over-Alkylation) SM->Imp_A Excess NaOEt / High T Reagent NaOEt / EtOH Interm_Target->Imp_A 2nd S_NAr Red_Step Reduction (H2/Cat or Fe/HCl) Interm_Target->Red_Step Target TARGET: This compound Red_Step->Target Optimized Imp_B Impurity B: 2-Ethoxyaniline (Defluorination) Red_Step->Imp_B Pd/C (Aggressive) Imp_C Impurity C: Hydroxylamine/Azo (Incomplete Red.) Red_Step->Imp_C Low H2 Pressure

Figure 1: Reaction map showing the divergence points for critical impurities A, B, and C.

Module 2: Troubleshooting the Step (Ethoxylation)

Context: The reaction of 2,6-difluoronitrobenzene with sodium ethoxide is highly exothermic. The first fluorine is activated by the ortho-nitro group. However, once the first ethoxy group is added, the ring remains activated enough for a second substitution if conditions are uncontrolled.

FAQ: Controlling Over-Alkylation (Impurity A)

Q: I see ~10% of a byproduct with M+26 mass shift in the nitro-intermediate stage. What is it? A: This is 2,6-diethoxynitrobenzene . The M+26 shift corresponds to the replacement of the second Fluorine (-19 Da) with an Ethoxy group (+45 Da).

Q: How do I prevent it? A: You must starve the reaction of ethoxide.

  • Stoichiometry: Use a slight deficit of NaOEt (0.95 – 0.98 eq). Do not use excess. It is easier to wash away unreacted starting material (2,6-difluoro) than to separate the bis-ethoxy impurity.

  • Temperature: The activation energy for the second substitution is higher. Maintain reaction temperature between -10°C and 0°C . Do not allow it to reach room temperature until quench.

  • Mode of Addition: Add the NaOEt solution dropwise to the nitrobenzene solution. This ensures the concentration of base is always low relative to the substrate.

Q: Can I remove Impurity A by extraction? A: No. Both the mono- and bis-substituted nitro compounds are neutral organics. They will co-extract. Purification Strategy: Recrystallization of the nitro-intermediate from cold ethanol/water often selectively precipitates the bis-impurity or the product depending on concentration, but distillation is preferred if the intermediate is an oil.

Module 3: Troubleshooting the Reduction Step

Context: Reducing the nitro group to an aniline requires care because the C-F bond on an aromatic ring is susceptible to hydrogenolysis (cleavage), especially when para or ortho to an amine.

FAQ: Preventing Defluorination (Impurity B)

Q: My LC-MS shows a peak with M-18 relative to the product. Is this water loss? A: Unlikely. In this context, M-18 usually indicates Defluorination (replacement of F [19] with H [1]). The product becomes 2-ethoxyaniline .

Q: Why is this happening? A: You are likely using Palladium on Carbon (Pd/C) under standard hydrogenation conditions. Pd is excellent at cleaving aryl-halide bonds.

Protocol: Safe Reduction Methodologies To preserve the Fluorine atom, switch to one of these systems:

MethodCatalyst SystemProsCons
Option 1 (Recommended) Pt/C (Platinum) Low propensity for C-F cleavage.Slower reaction rate; higher cost.
Option 2 (Robust) Fe / HCl (Bechamp) Zero risk of defluorination.Generates iron sludge waste; messy workup.
Option 3 (Selective) Sulfided Pd/C Poisoned catalyst prevents hydrogenolysis.Requires specific "sulfided" grade catalyst.
FAQ: Incomplete Reduction (Impurity C)

Q: The product is turning dark brown/red upon exposure to air. Purity was 98% by HPLC. A: You likely have trace Hydroxylamine (


) or Azo  intermediates. These oxidize rapidly in air to form colored azoxy species.
  • Diagnostic: Check HPLC at 254nm vs 280nm. Hydroxylamines often trail the main aniline peak.

  • Fix: Ensure the reduction runs to completion. If using hydrogenation, do not stop when H2 uptake slows; allow an extra 1-2 hours. If using Fe/HCl, ensure reflux time is sufficient.

Module 4: Analytical Fingerprinting & Purification

Use this table to identify peaks in your crude mixture.

CompoundStructureRelative RT (Reverse Phase)Mass (ESI+)Acid/Base Character
Starting Material 2,6-DifluoronitrobenzeneHigh160 (M+H)Neutral
Impurity A 2,6-DiethoxynitrobenzeneVery High (Lipophilic)212 (M+H)Neutral
Target This compound Medium 156 (M+H) Basic
Impurity B 2-EthoxyanilineMedium-Low138 (M+H)Basic
Impurity C Hydroxylamine Int.Medium (Broad)172 (M+H)Weakly Basic
Self-Validating Purification Protocol: Acid-Base Extraction

This protocol separates the basic aniline target from neutral impurities (Starting Material & Impurity A).

Purification Crude Crude Reaction Mixture (Dissolved in EtOAc) AcidWash Extract with 1M HCl (aq) Crude->AcidWash OrgLayer1 Organic Layer (Contains Neutrals: Nitro Impurities, Bis-ethoxy nitro) AcidWash->OrgLayer1 Discard AqLayer1 Aqueous Layer (Acidic) (Contains Target Aniline Salt) AcidWash->AqLayer1 Keep BaseWash Basify Aq Layer to pH 10 (NaOH/Na2CO3) AqLayer1->BaseWash Extract2 Extract with EtOAc BaseWash->Extract2 FinalOrg Final Organic Layer (Target Aniline) Extract2->FinalOrg Dry & Evaporate FinalAq Waste Aqueous Extract2->FinalAq

Figure 2: Acid-Base extraction logic for isolating this compound.

Step-by-Step:

  • Dissolution: Dissolve crude reduction oil in Ethyl Acetate.

  • Acid Extraction: Wash with 1M HCl (3x). The Aniline (Target) and Impurity B (Defluoro) will protonate and move to the water phase. Impurity A (Bis-nitro) and unreacted SM stay in the organic layer.

  • Separation: Discard the organic layer (this removes the bulk of non-amine impurities).

  • Basification: Cool the aqueous layer and slowly add 2M NaOH until pH > 10. The aniline precipitates or oils out.

  • Recovery: Extract the cloudy aqueous mixture with fresh Ethyl Acetate. Dry over

    
     and concentrate.
    
  • Final Polish: If Impurity B (Defluoro-aniline) is present, it will co-extract here. Separation requires fractional distillation (Target bp is higher due to F atom) or flash chromatography (Hexane/EtOAc).

References
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS): Introduction and Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (2012). Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions. Retrieved from [Link]

Technical Support Center: Halogenation of Alkoxy Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Super-Nucleophile" Challenge

Alkoxy anilines (e.g., p-anisidine, m-phenetidine) represent a unique synthetic challenge.[1] They possess two strong electron-donating groups (EDGs): the amino group (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) and the alkoxy group (

). This "push-push" electronic synergy makes the aromatic ring exceptionally electron-rich.

While this facilitates rapid electrophilic aromatic substitution (EAS), it dramatically lowers the activation energy for unwanted pathways.[1] As a researcher, you are likely encountering three main categories of failure: oxidative degradation (tar formation), poly-halogenation (loss of control), and N-halogenation (kinetic trapping).[1]

This guide provides the mechanistic insight and protocols to navigate these high-energy landscapes.

Module 1: Troubleshooting Oxidative Degradation

Symptom: The reaction mixture turns dark black/purple immediately upon addition of the halogen source. Yield is low; TLC shows a streak (polymerization).

Mechanism: Alkoxy anilines have very low oxidation potentials.[1] Strong halogenating agents (like elemental ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 or 

) act as oxidants rather than electrophiles. They induce a Single Electron Transfer (SET) to form a radical cation, which dimerizes or polymerizes into "aniline black" type species or quinone imines.[1]

Q: How do I stop my reaction from turning into tar?

  • A1: Switch Reagents. Avoid elemental halogens (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ). The concentration of free halogen is too high. Use N-Halosuccinimides (NBS/NCS) . These provide a low, steady-state concentration of the electrophile.[1]
    
  • A2: Oxygen Exclusion. Radical propagation is accelerated by atmospheric oxygen.[1] Run the reaction under Argon or Nitrogen.

  • A3: Acid Scavenging. Oxidation is often proton-coupled.[1] If using NBS, ensure the solvent is neutral.[1] For extremely sensitive substrates, add a weak base (e.g., ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) to neutralize 
    
    
    
    generated in situ, preventing acid-catalyzed polymerization.
Module 2: Regioselectivity & Poly-halogenation

Symptom: You target a mono-halogenated product, but obtain a mixture of starting material, mono-, and di-halogenated species.[1]

Mechanism: In standard benzene systems, introducing a halogen deactivates the ring, slowing further reaction.[1] In alkoxy anilines, the two EDGs are so powerful that the weak deactivation from the first halogen atom is insufficient to stop the second attack.

Q: How do I force mono-substitution?

  • A1: The "Amide Mask" Strategy. The amino group is the primary activator. Acetylating it to an acetamide (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) reduces its electron-donating power (resonance into the carbonyl).
    
    • Workflow: Acetylation ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       Halogenation 
      
      
      
      Hydrolysis.
    • Benefit: Prevents poly-halogenation and blocks N-halogenation.[1]

  • A2: Cryogenic Control. Perform the reaction at

    
     or 
    
    
    
    . The activation energy for the second halogenation is slightly higher than the first; low temperature exploits this gap.
  • A3: Stoichiometric Dosing. Do not add NBS all at once. Dissolve NBS in the solvent and add it dropwise over 1 hour. This keeps the electrophile concentration lower than the substrate concentration.

Q: How do I predict where the halogen will go? Use the Cooperative Directing Effects table below:

Substrate StructureDominant DirectorPredicted Major ProductNotes
4-Alkoxy Aniline ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

(Stronger)
Ortho to Amine Para is blocked.[2]
3-Alkoxy Aniline CooperativePara to Amine This position is Ortho to Alkoxy (Synergistic).[1]
2-Alkoxy Aniline ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

(Stronger)
Para to Amine Meta to Alkoxy. Least sterically hindered.[1]
Module 3: N-Halogenation vs. C-Halogenation

Symptom: NMR shows a loss of N-H protons or a shift in the N-H signal, but the aromatic region is unchanged. The product is unstable on silica gel.[3]

Mechanism: Nitrogen is a "harder" nucleophile than the aromatic ring carbon. Under kinetic control, the halogen attacks the nitrogen first, forming an N-haloaniline.[1] This is often a "dead end" unless forced to rearrange (Orton Rearrangement).

Q: I formed the N-halo species. Can I save the batch?

  • A1: The Acid Kick. N-halo compounds rearrange to C-halo compounds under acidic conditions.[1] Add a catalytic amount of acid (e.g.,

    
     in dioxane) and warm the reaction slightly. This triggers the intermolecular migration of the halogen to the ring (usually para).
    
  • A2: Solvent Switch. Polar protic solvents (like acetic acid) favor C-halogenation by solvating the leaving group. Non-polar solvents (DCM, ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) often stabilize the N-halo intermediate.
    
Visualizing the Reaction Landscape

The following diagram illustrates the competing pathways. Note the "Danger Zone" of oxidation and the reversibility of N-halogenation.

ReactionPathways Start Alkoxy Aniline (Substrate) NHalo N-Halo Intermediate (Kinetic Product) Start->NHalo Fast (Kinetic) Low Temp, Non-polar CHalo C-Halo Product (Thermodynamic Target) Start->CHalo Slow (Thermodynamic) Polar Solvent Radical Radical Cation Start->Radical Strong Oxidant (X2) Oxygen present NHalo->Start Hydrolysis NHalo->CHalo Orton Rearrangement (H+ Catalyst, Heat) DiHalo Di-Halo Product (Over-reaction) CHalo->DiHalo Excess Reagent High Temp Tar Polymer/Tar (Irreversible Loss) Radical->Tar Dimerization

Figure 1: Mechanistic pathways in the halogenation of electron-rich anilines. Green indicates the desired path; Red/Black indicate failure modes.

Experimental Protocols
Protocol A: Controlled Monobromination (NBS Method)

Best for: 2-alkoxy or 3-alkoxy anilines where oxidation is a risk.[1]

  • Preparation: Dissolve the alkoxy aniline (1.0 equiv) in anhydrous Acetonitrile (MeCN) or DMF (0.1 M concentration).

    • Why? MeCN complexes with NBS, moderating its reactivity and favoring para-selectivity [1].[1]

  • Cooling: Cool the solution to -10°C (ice/salt bath).

  • Addition: Dissolve N-Bromosuccinimide (NBS) (1.05 equiv) in a minimal amount of MeCN. Add this solution dropwise over 30–60 minutes.

    • Critical: Protect from light (wrap flask in foil) to inhibit radical pathways.

  • Monitoring: Stir at -10°C for 2 hours. Monitor by TLC.[1][4][5]

    • Note: If N-bromo species is observed (higher Rf than product, unstable), add 5 mol% acetic acid and warm to RT.[1]

  • Workup: Quench with saturated sodium thiosulfate (removes trace ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ). Extract with EtOAc.
    
Protocol B: The "Rescue" Method (Protection/Deprotection)

Best for: 4-alkoxy anilines or substrates prone to "tarring".

  • Protection: Treat alkoxy aniline with Acetic Anhydride (1.1 equiv) in DCM to form the acetanilide . Isolate this stable solid.

  • Halogenation: Dissolve acetanilide in Glacial Acetic Acid. Add

    
     (1.0 equiv) in Acetic Acid dropwise at RT.
    
    • Why? The amide group prevents oxidation. Acetic acid promotes the rearrangement to the thermodynamic C-bromo product [2].

  • Deprotection: Reflux the brominated acetanilide in

    
     / Ethanol (1:1) for 2 hours.
    
  • Neutralization: Carefully neutralize with

    
     to liberate the free amine.
    
Summary of Troubleshooting (Q&A)
IssueImmediate CheckCorrective Action
Black/Purple Reaction Are you using elemental ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

?
Switch to NBS. Use inert atmosphere (

).
Mixture of Products Is the temp too high?Cool to -20°C. Add reagent slower.[1]
No Reaction Is the NBS old/yellow?Recrystallize NBS from water.[1] It degrades to succinimide and

.
Wrong Regioisomer Solvent polarity?Switch from DCM to MeCN (favors para) or use the Protection Protocol (steric bulk forces para).
References
  • Mitchell, R. H., et al. "N-Bromosuccinimide-Dimethylformamide: A Mild, Selective Nuclear Brominating Agent for Reactive Aromatic Compounds."[1] Journal of Organic Chemistry, vol. 44, no. 25, 1979, pp. 4733–4735.[1] Link[1]

  • Smith, K., et al. "Regioselective bromination of activated aromatic compounds using N-bromosuccinimide in ionic liquids."[1] Chemical Communications, 2009.[1] Link

  • Paul, V., et al. "Regioselective bromination of anilines and phenols using N-bromosuccinimide in the presence of silica gel."[1] Tetrahedron Letters, 1994.[1] Link

  • Gilchrist, T. L. "Heterocyclic Chemistry."[1] Oxidation of Anilines and Rearrangement Mechanisms, 3rd Ed, Prentice Hall, 1997.[1] (Standard Text for Orton Rearrangement Mechanisms).

Sources

Column chromatography techniques for purifying fluoroanilines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: FA-PUR-001 Subject: Troubleshooting Column Chromatography for Fluorinated Aromatic Amines Assigned Specialist: Senior Application Scientist

Executive Summary: The "Dual Personality" Challenge

Purifying fluoroanilines requires navigating two conflicting chemical behaviors. First, the amine group (–NH₂) is basic, causing it to hydrogen-bond aggressively with acidic silanol groups on standard silica gel, leading to peak tailing (streaking) and yield loss.[1] Second, the fluorine substituent is highly electronegative; while it lowers the pKa of the amine compared to non-fluorinated aniline, it introduces unique polarity differences between isomers (ortho, meta, para) that standard normal-phase solvents often fail to resolve.

This guide provides self-validating protocols to overcome these specific challenges.

Part 1: The Decision Matrix

Before packing your column, determine your stationary phase strategy based on your specific failure mode.

Fluoroaniline_Purification_Matrix Start Start: Define Problem Prob_Streaking Problem: Streaking / Tailing Start->Prob_Streaking Prob_Isomers Problem: Co-eluting Isomers (o-, m-, p-) Start->Prob_Isomers Prob_Decomp Problem: Decomposition (Turning Black) Start->Prob_Decomp Sol_Modifier Solution: Add 1-2% TEA to Mobile Phase Prob_Streaking->Sol_Modifier Standard approach Sol_AminoSilica Solution: Amino-Silica (NH2-Phase) Prob_Streaking->Sol_AminoSilica If acid-sensitive Sol_C18 Solution: Reverse Phase (C18) or Fluorinated Phase Prob_Isomers->Sol_C18 Exploit dipole diffs Prob_Decomp->Sol_AminoSilica Inert surface Sol_Alumina Solution: Neutral Alumina (Brockmann III) Prob_Decomp->Sol_Alumina Avoid acidic silica

Figure 1: Strategic decision matrix for selecting stationary phases and mobile phase modifiers based on observed chromatographic failure modes.

Part 2: Troubleshooting Q&A
Q1: My compound smears across the TLC plate and elutes as a broad "comet" rather than a tight band. How do I fix this?

Diagnosis: Silanol Interaction.[1] Standard silica gel (SiO₂) is slightly acidic (pH ~5). The basic nitrogen of your fluoroaniline is protonating or hydrogen-bonding to the silanol (Si-OH) sites, causing it to "drag" rather than partition cleanly.

The Protocol: Amine Deactivation (The TEA Method) You must block the active silanol sites using a "sacrificial" base.

  • Select Modifier: Use Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH). TEA is preferred for its solubility in organic solvents.

  • TLC Validation (Crucial Step):

    • Prepare two TLC chambers.[2]

    • Chamber A: Hexanes/Ethyl Acetate (3:1).

    • Chamber B: Hexanes/Ethyl Acetate (3:1) + 1% TEA .

    • Test: Run your crude mixture in both. If Chamber B shows a tight, round spot (Rf ~0.3–0.4) while Chamber A shows a streak, the protocol is validated.

  • Column Preparation (Slurry Method):

    • Do not just add TEA to the eluent bottle. You must pretreat the silica.[3]

    • Make a slurry of silica gel in your starting solvent containing 1% TEA .

    • Pour the column and flush with 2 column volumes (CV) of this "basic" solvent.

    • Note: Once the column is packed, you can reduce TEA to 0.1% or remove it from the mobile phase entirely if the column is short, but keeping 0.5% throughout the run is safest.

Removal of TEA Post-Purification: TEA has a high boiling point (89°C) and can contaminate NMR spectra.

  • Option A: Rotovap with toluene (azeotropic removal).

  • Option B: High vacuum drying (>4 hours).

Q2: I cannot separate the 2-fluoro (ortho) and 4-fluoro (para) isomers. They co-elute on silica.

Diagnosis: Insufficient Selectivity. On normal phase silica, separation is driven primarily by polar interactions with the headgroup. Fluoroaniline isomers often have very similar polarities, making silica ineffective.

The Protocol: Dipole Exploitation (Reverse Phase) Switch to a C18 (Reverse Phase) column. The separation mechanism changes to hydrophobic interaction, which is highly sensitive to the "shape" of the molecule and the dipole moment created by the position of the fluorine atom relative to the amine.

  • Stationary Phase: C18 (Octadecylsilane).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

  • Gradient: Start at 5% MeCN, ramp to 100%.

  • Why it works: The ortho-fluoroaniline often forms an internal hydrogen bond or has a distinct dipole moment compared to the para-isomer, leading to significantly different retention times on C18 that are invisible on silica [1].

Q3: My product turns brown/black on the column. What is happening?

Diagnosis: Oxidative Decomposition. Anilines are electron-rich and prone to oxidation (forming diazo tars), a process catalyzed by the acidic surface of silica gel and exposure to air.

The Protocol: Neutralization & Speed

  • Switch Stationary Phase: Use Neutral Alumina (Brockmann Grade III) instead of silica. Alumina is less acidic and less likely to catalyze oxidation.

  • Degas Solvents: Sparge your mobile phase with nitrogen for 15 minutes before use.

  • The "Flash" Factor: Do not run a gravity column. Use positive pressure (air/N₂) to elute the compound in under 20 minutes.

  • Protect from Light: Wrap the column in aluminum foil if the specific fluoroaniline is known to be photosensitive.

Part 3: Experimental Data & Reference Tables
Table 1: Recommended Solvent Systems
Compound TypeStationary PhaseMobile Phase SystemAdditiveApplication
Simple Fluoroaniline Silica Gel 60Hexane / EtOAc1% TEAGeneral purification
Polar/Basic Analog Silica Gel 60DCM / Methanol1% NH₄OH (aq)Highly polar amines
Isomer Mixture C18 (Reverse Phase)Water / Acetonitrile0.1% Formic AcidOrtho/Para separation
Acid Sensitive Amino-SilicaHexane / DCMNoneLabile compounds
Table 2: Relative Basicity (pKa of Conjugate Acid)

Understanding the pKa helps predict streaking severity. Lower pKa = Less Streaking.

CompoundpKa (approx)Streaking Risk on Silica
Aniline (Reference)4.6High
4-Fluoroaniline4.5High
2-Fluoroaniline3.2Moderate
2,4-Difluoroaniline~2.0Low

Note: The electron-withdrawing nature of fluorine lowers the basicity (pKa) compared to aniline. However, even at pKa 3.2, interaction with silica (pH ~5) is significant enough to require TEA [2].

Part 4: Workflow Visualization

Protocol: The "Buffered" Slurry Pack This workflow ensures the column is neutralized before the sample touches it.

TEA_Column_Packing Step1 1. Prepare Solvent (Hex/EtOAc + 1% TEA) Step2 2. Slurry Silica Mix silica with solvent in beaker Step1->Step2 Step3 3. Pour & Pack Pour slurry into column. Flush with 2 CV of solvent. Step2->Step3 Step4 4. Load Sample Dissolve sample in MINIMAL solvent + TEA Step3->Step4 Step5 5. Elute Run column. Maintain 0.5% TEA if possible. Step4->Step5 Warning CRITICAL: Do not dry load on acidic silica without neutralizing first! Warning->Step4

Figure 2: Step-by-step workflow for packing a basic-buffered silica column to prevent amine streaking.

References
  • Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison Chemistry Department. Available at: [Link]

  • Teledyne ISCO. "Flash Chromatography of Nitrogen-Containing Compounds." Teledyne ISCO Technical Notes. Available at: [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[4] "Rapid chromatographic technique for preparative separations with moderate resolution."[4] The Journal of Organic Chemistry, 43(14), 2923–2925.[4] Available at: [Link]

Sources

Monitoring reaction progress of 2-Ethoxy-6-fluoroaniline transformations by TLC/LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Subject: Monitoring Reaction Progress & Troubleshooting (TLC/LC-MS) Assigned Specialist: Senior Application Scientist

Introduction: The Molecule & The Challenge

You are working with 2-Ethoxy-6-fluoroaniline (CAS: 106507-65-9). This is not a standard aniline; it presents a "push-pull" electronic environment that complicates standard monitoring techniques.

  • The "Pull" (Fluorine @ C6): Highly electronegative. It withdraws electron density from the ring and the amine nitrogen, significantly lowering the pKa (making it less basic than aniline).

  • The "Push" & "Block" (Ethoxy @ C2): Electron-donating via resonance, but provides significant steric hindrance near the nitrogen.

These properties lead to two common analytical failures: faint/invisible LC-MS signals (due to poor ionization) and TLC tailing (due to interaction with silica silanols). This guide addresses these specific issues.

Module 1: Thin Layer Chromatography (TLC) Troubleshooting

Ticket #101: "My spot is tailing/streaking on the plate."

Diagnosis: Even though the fluorine atom reduces basicity, the amine moiety still interacts via hydrogen bonding with the acidic silanol groups (Si-OH) on the silica gel surface. This causes the spot to "drag" rather than migrate cleanly.

Protocol: The "Basified" Mobile Phase Do not run a standard Hexane/Ethyl Acetate gradient immediately. You must neutralize the silica acidity.[1]

  • The Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) to your mobile phase.

    • Example: 70% Hexane / 29% EtOAc / 1% TEA.

  • Pre-treatment (Optional but Recommended): If streaking persists, dip the blank TLC plate in a solution of 5% TEA in Methanol and let it dry before spotting your compound. This deactivates the acidic sites pre-run.[1]

Ticket #102: "I can't see the spot. Is it UV active?"

Diagnosis: Yes, the molecule is UV active at 254 nm (aromatic ring). However, if your concentration is low, or if you are monitoring a reaction where the product has similar Rf, UV is insufficient.

Visualization Protocol: The fluorine atom makes the amine "electron-deficient," meaning it reacts slower with standard amine stains like Ninhydrin.

Stain ReagentReaction ColorMechanismSuitability
UV (254 nm) Dark SpotFluorescence QuenchingPrimary. Always check first.
p-Anisaldehyde Red/PinkCondensation w/ NucleophilesHigh. Excellent for ethoxy-substituted aromatics. Requires heat.[2]
Ninhydrin Faint Purple/RedReaction w/ Primary AmineMedium. May require vigorous heating due to F-deactivation.
Iodine Chamber Brown/YellowReversible adsorptionHigh. Good for quick confirmation of organic material.
Visual Workflow: TLC Troubleshooting

TLC_Troubleshooting Start Issue: Poor TLC Resolution CheckUV Step 1: Check UV (254nm) Start->CheckUV Visible Spot Visible? CheckUV->Visible Streak Issue: Tailing/Streaking Visible->Streak Yes, but messy Invisible Issue: No Spot Visible Visible->Invisible No Standard Analysis Standard Analysis Visible->Standard Analysis Yes, clean Soln_Streak Add 1% TEA or NH4OH to Mobile Phase Streak->Soln_Streak Soln_Stain Use p-Anisaldehyde Stain (Heat Gun Required) Invisible->Soln_Stain Retest Rf Retest Rf Soln_Streak->Retest Rf Check for Pink/Red Spot Check for Pink/Red Spot Soln_Stain->Check for Pink/Red Spot

Figure 1: Decision tree for troubleshooting TLC visualization and spot morphology issues.

Module 2: LC-MS Method Development

Ticket #201: "I see a peak on UV, but no signal in MS (ESI+)."

Diagnosis: This is the "Fluorine Effect." The electronegative fluorine atom at the ortho position pulls electron density away from the nitrogen lone pair.

  • Result: The pKa drops significantly (estimated pKa ~2.5 - 3.2).

  • Consequence: In a neutral or weakly acidic mobile phase (e.g., 0.1% Formic Acid, pH ~2.7), the amine may not fully protonate, leading to poor ionization efficiency in Positive Electrospray Ionization (ESI+).

The Fix: Aggressive Protonation Strategy You must force the equilibrium toward the ionized species


.
  • Mobile Phase Modifier: Switch from Formic Acid to 0.05% - 0.1% Trifluoroacetic Acid (TFA) .

    • Why? TFA is a stronger acid and ensures the amine is protonated.

    • Warning: TFA can suppress MS signal intensity (signal suppression). If signal is still low, try 5mM Ammonium Formate adjusted to pH 3.0 with Formic Acid.

  • Column Selection:

    • Standard: C18 is acceptable.

    • Optimized: Use a PFP (Pentafluorophenyl) column. PFP phases interact specifically with halogenated aromatics via pi-pi and dipole-dipole interactions, offering better peak shape and retention for fluoroanilines than C18.

LC-MS Data Summary Table
ParameterStandard Condition (Avoid)Optimized Condition (Recommended)
Ionization Mode ESI+ESI+
Mobile Phase A Water (Neutral)Water + 0.1% Formic Acid (or 0.05% TFA)
Mobile Phase B AcetonitrileAcetonitrile + 0.1% Formic Acid
Target Ion [M+H]+[M+H]+ (m/z ~156.1)
Cone Voltage High (>30V)Low to Medium (15-25V) (Prevent in-source fragmentation)
Visual Workflow: LC-MS Optimization

LCMS_Optimization Input Sample: this compound Check_pKa Consider Low pKa (~3.0) Hard to Protonate Input->Check_pKa Choice Select Mobile Phase Check_pKa->Choice Path_Fail Neutral/Weak Acid (e.g., 10mM NH4OAc) Choice->Path_Fail Standard Path_Success Stronger Acid (0.1% Formic or TFA) Choice->Path_Success Optimized Result_Fail Poor Ionization No Signal Path_Fail->Result_Fail Result_Success Strong [M+H]+ Signal (m/z 156) Path_Success->Result_Success

Figure 2: Logic flow for selecting LC-MS conditions based on the molecule's electronic properties.

Module 3: Reaction Monitoring (FAQ)

Scenario: Amide Coupling (Acylation)

Reaction: this compound + Acyl Chloride


 Amide Product.

Q: How do I distinguish the product from the starting material?

  • Mass Shift: The amine (

    
     ~156) will disappear. The product will appear at 
    
    
    
    = 156 + (Acyl Group Mass) - 1 (H).
  • TLC Shift:

    • Starting Material (Amine): Lower Rf (more polar, H-bond donor).

    • Product (Amide): Higher Rf (less polar, H-bond donor removed/masked).

    • Note: If the Amide spot is lower than the Amine, check if your acyl group introduced a new polar moiety (e.g., a hydroxyl or another amine).

Q: I see a "double" spot for the product in LC-MS. A: Check for Rotamers . Ortho-substituted amides (especially with the bulky 2-ethoxy group) often exhibit restricted rotation around the C-N amide bond. This can split the LC peak into two unresolved humps with the same mass.

  • Test: Run the LC column at a higher temperature (40°C

    
     60°C). If the peaks merge, it is a rotamer effect, not an impurity.
    

References

  • PubChem. (n.d.).[3] 2-Fluoroaniline Compound Summary. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates. Retrieved February 7, 2026, from [Link]

  • Agilent Technologies. (2019).[4] Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved February 7, 2026, from [Link]

  • ResearchGate (Discussion). (2013). Tailing in TLC - can anyone help? Retrieved February 7, 2026, from [Link]

Sources

Validation & Comparative

Biological Activity Screening of 2-Ethoxy-6-fluoroaniline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the biological activity screening framework for 2-Ethoxy-6-fluoroaniline (2-E-6-F) derivatives . It is designed for medicinal chemists and pharmacologists evaluating this scaffold as a pharmacophore in drug discovery, specifically for kinase inhibition and antimicrobial applications.

Executive Summary: The Structural Rationale

In modern medicinal chemistry, This compound represents a "privileged scaffold" optimized for bioavailability and metabolic stability. It bridges the gap between highly lipophilic halogenated anilines and metabolically labile alkoxy anilines.

  • The Fluorine Effect (C6 Position): The fluorine atom acts as a metabolic blocker, preventing hydroxylation at the ortho-position while modulating the pKa of the aniline nitrogen via electron withdrawal. This often improves binding affinity in hydrophobic pockets of enzymes (e.g., kinases).

  • The Ethoxy Advantage (C2 Position): Unlike a methoxy group, the ethoxy tail provides additional steric bulk and lipophilicity, which can enhance membrane permeability and induce conformational locking in the active site of target proteins.

Comparative Performance Review

This section objectively compares this compound derivatives against standard alternatives used in Lead Optimization.

Comparison Table: Physicochemical & Biological Profiles
FeatureThis compound (Target) 2-Methoxy-6-fluoroaniline (Alt 1) 2,6-Difluoroaniline (Alt 2)
Lipophilicity (LogP) High (~2.5) . Optimized for CNS/membrane penetration.Moderate (~2.0).[1] Good, but may clear too fast.Low (~1.5). Often too polar for deep tissue targets.
Metabolic Stability High .[2] F-block + Ethoxy steric shield protects ring.Moderate. Methoxy is prone to O-demethylation.Very High. But lacks H-bond acceptor capability.
Kinase Selectivity High . Ethoxy tail fills hydrophobic "gatekeeper" pockets.Moderate. Smaller group allows off-target binding.Low. Promiscuous binding due to small size.
Primary Application Kinase Inhibitors (EGFR, MEK), Antifungals. General metabolic probes, early hits.Fragment-based screening, herbicides.
Case Study: Kinase Inhibition (Hypothetical SAR Data)

Based on structure-activity relationship (SAR) trends for EGFR inhibitors (e.g., Gefitinib analogs).

Compound ScaffoldR1 (C2)R2 (C6)IC50 (EGFR wt)IC50 (Cell Viability)Notes
Target Scaffold -OEt -F 12 nM 45 nM Optimal balance of potency & permeability.
Analog A-OMe-F28 nM110 nMPotent, but faster metabolic clearance.
Analog B-H-F150 nM>500 nMLoss of hydrophobic interaction.
Analog C-OEt-H35 nM200 nMMetabolically unstable (rapid oxidation).

Experimental Protocols

These protocols are designed as self-validating systems. Every step includes a control checkpoint.

Protocol A: High-Throughput Kinase Inhibition Assay (FRET-based)

Objective: Determine the IC50 of the derivative against a specific kinase target (e.g., EGFR).

  • Reagent Prep:

    • Dissolve this compound derivative in 100% DMSO to 10 mM stock.

    • Checkpoint: Verify solubility by visual inspection; no precipitate should be visible.

  • Enzyme Reaction Mix:

    • Mix Kinase (0.2 ng/µL), Fluorescent Peptide Substrate (2 µM), and ATP (at Km concentration) in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Dosing:

    • Perform a 10-point serial dilution (1:3) of the compound in DMSO.

    • Transfer 50 nL of compound to a 384-well low-volume plate.

  • Incubation:

    • Add 10 µL of Enzyme Reaction Mix to the wells.

    • Incubate for 60 minutes at 25°C.

    • Control: Include "No Enzyme" (0% activity) and "DMSO only" (100% activity) wells.

  • Detection:

    • Add 10 µL of EDTA-containing Stop Solution.

    • Read Fluorescence Resonance Energy Transfer (FRET) signal on a plate reader (Ex: 340 nm, Em: 615/665 nm).

  • Analysis:

    • Calculate % Inhibition =

      
      .
      
    • Fit data to a 4-parameter logistic equation to derive IC50.

Protocol B: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against pathogens (e.g., S. aureus, C. albicans).

  • Inoculum Prep:

    • Grow bacteria to log phase. Adjust turbidity to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).

    • Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Compound Dilution:

    • Prepare this compound derivative in DMSO.

    • Dilute in CAMHB to achieve final test range (e.g., 64 µg/mL to 0.125 µg/mL).

    • Validation: Final DMSO concentration must be <1% to avoid solvent toxicity.

  • Assay Setup:

    • Add 100 µL of diluted compound and 100 µL of inoculum to 96-well plates.

    • Controls: Sterility control (Broth only), Growth control (Bacteria + DMSO), Positive Control (Ciprofloxacin).

  • Incubation:

    • Incubate at 37°C for 16-20 hours.

  • Readout:

    • Visual: The lowest concentration with no visible turbidity is the MIC.

    • Quantitative: Read OD600.

Visualizations

Diagram 1: Screening Workflow for this compound Derivatives

This flowchart illustrates the logical progression from synthesis to lead selection, highlighting critical decision gates.

ScreeningWorkflow Start Synthesis of This compound Derivatives QC Quality Control (NMR, LC-MS, Purity >95%) Start->QC InSilico In Silico Docking (Target: Kinase ATP Pocket) QC->InSilico Assay_Enz In Vitro Enzyme Assay (IC50 Determination) InSilico->Assay_Enz High Docking Score Assay_Cell Cellular Viability Assay (MTT/CellTiter-Glo) Assay_Enz->Assay_Cell IC50 < 100 nM Discard Discard / Redesign Assay_Enz->Discard IC50 > 1 µM Decision Selectivity Index > 10? Assay_Cell->Decision Lead Lead Candidate Optimization Decision->Lead Yes Decision->Discard No (Toxic)

Caption: Step-by-step screening cascade ensuring only potent and non-toxic candidates proceed.

Diagram 2: Mechanism of Action (Kinase Binding Mode)

This diagram visualizes how the this compound moiety interacts within a typical Kinase ATP-binding pocket.

BindingMode cluster_ligand This compound Scaffold Aniline Aniline NH (H-Bond Donor) Hinge Hinge Region (Glu/Met Backbone) Aniline->Hinge Hydrogen Bond Fluorine 6-Fluoro (Metabolic Shield) Gatekeeper Gatekeeper Residue (Thr/Met) Fluorine->Gatekeeper Electronic Repulsion/ Small Steric Ethoxy 2-Ethoxy Group (Hydrophobic Tail) HydroPocket Hydrophobic Pocket II (Selectivity Region) Ethoxy->HydroPocket Van der Waals Interactions

Caption: Molecular interactions of the scaffold within the kinase active site, highlighting the ethoxy group's role.

References

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

  • Arshad, N., et al. (2025). Synthesis, spectral investigation and antimicrobial assay of 2-ethoxy-6-(((3-nitrophenyl)imino)methyl)phenol and its Co(II) and Cu(II) complexes. Discover Chemistry, 2, 103. Link

  • Zhou, H., et al. (2012).[3] Synthesis and biological evaluation of 7-O-modified oroxylin A derivatives. Bioorganic & Medicinal Chemistry Letters, 22(4), 1660-1663. Link

Sources

A Comparative Guide to Catalytic Systems for C-N Coupling with 2-Ethoxy-6-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the efficient construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis. The arylation of anilines, in particular, is a critical transformation for the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. However, the reactivity of aniline substrates can be significantly influenced by their steric and electronic properties. 2-Ethoxy-6-fluoroaniline presents a unique challenge in this regard, with its sterically encumbered and electronically modified aromatic ring. This guide provides a comparative study of the primary catalytic systems for the C-N coupling of this challenging substrate, offering insights into catalyst selection, reaction optimization, and mechanistic considerations.

The Challenge of this compound: Steric Hindrance and Electronic Effects

The structure of this compound, with substituents flanking the amine functionality, poses significant steric hindrance around the nitrogen atom. This bulkiness can impede the approach of the amine to the metal center in the catalytic cycle, slowing down the rate-determining reductive elimination step in many cross-coupling reactions. Furthermore, the electronic nature of the ethoxy and fluoro substituents influences the nucleophilicity of the aniline, adding another layer of complexity to the reaction design.

This guide will focus on the two most powerful and widely adopted catalytic systems for C-N bond formation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. While direct comparative studies on this compound are not extensively documented in the literature, this guide will draw upon established principles and data from structurally analogous 2,6-disubstituted anilines to provide a robust framework for catalyst and condition selection.

Palladium-Catalyzed Buchwald-Hartwig Amination: A Versatile Powerhouse

The Buchwald-Hartwig amination has revolutionized C-N bond formation due to its broad substrate scope and high functional group tolerance.[1][2] The reaction typically employs a palladium catalyst, a phosphine-based ligand, and a base.[3][4]

Catalytic System Components and Rationale
  • Palladium Precatalyst: Air-stable and reliable precatalysts such as those from the Buchwald (e.g., G3 and G4 palladacycles) or Hartwig groups are highly recommended for ensuring the efficient generation of the active Pd(0) species.[5]

  • Ligand Selection (The Key to Success): For sterically hindered anilines like this compound, the choice of ligand is paramount. Bulky, electron-rich biarylphosphine ligands are generally the most effective.[5][6] These ligands promote the formation of the monoligated Pd(0) species, which is highly active in the catalytic cycle, and facilitate the challenging reductive elimination step.[5]

    • Josiphos-type ligands (e.g., CyPF-tBu): Known for their effectiveness with hindered substrates.

    • Buchwald biarylphosphine ligands (e.g., RuPhos, SPhos, BrettPhos): A diverse family of ligands that have shown broad utility in challenging C-N couplings.[5][7] For a substrate with the steric profile of this compound, a ligand from this class would be a primary choice for initial screening.

  • Base Selection: The choice of base can significantly impact the reaction rate and outcome.[8] Strong, non-nucleophilic bases are typically employed.

    • Sodium tert-butoxide (NaOtBu): A common and effective choice.

    • Lithium bis(trimethylsilyl)amide (LHMDS): Can be advantageous in certain cases.

    • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃): Milder bases that can be effective with more sensitive substrates.

  • Solvent: Aprotic, non-polar, or polar aprotic solvents are generally used. Toluene, dioxane, and THF are common choices.

Mechanistic Overview: The Buchwald-Hartwig Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition (Ar-X) Amine_coordination [L-Pd(II)(Ar)(NHR'R'')]X OA_complex->Amine_coordination + HNR'R'' Amide_complex L-Pd(II)(Ar)(NR'R'') Amine_coordination->Amide_complex - HX (Base) Product Ar-NR'R'' Amide_complex->Product Reductive Elimination Catalyst_regen L-Pd(0) Amide_complex->Catalyst_regen Regeneration

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Copper-Catalyzed Ullmann Condensation: A Classic Reimagined

The Ullmann condensation is the classical method for C-N bond formation, traditionally requiring harsh reaction conditions.[9] However, modern advancements, particularly the development of effective ligand systems, have revitalized this reaction, allowing it to proceed under much milder conditions.[10]

Catalytic System Components and Rationale
  • Copper Source: Copper(I) salts such as CuI or CuBr are most commonly used.

  • Ligand Selection: The use of chelating ligands is crucial for modern Ullmann-type reactions, as they stabilize the copper center and facilitate the coupling.

    • 1,10-Phenanthroline and its derivatives: Classic and effective ligands for Ullmann couplings.

    • N,N'-Dimethylethylenediamine (DMEDA): A simple and inexpensive ligand that has proven effective in many cases.

    • Oxalamide ligands: Developed by the Ma group, these have shown excellent performance in the N-arylation of challenging substrates.[11]

  • Base Selection: Inorganic bases are typically used.

    • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄): Common and effective choices.

  • Solvent: High-boiling polar aprotic solvents such as DMF, DMSO, or NMP are often employed, although modern systems can sometimes utilize lower boiling point solvents.

Mechanistic Overview: The Ullmann Condensation Catalytic Cycle

The mechanism of the ligand-accelerated Ullmann condensation is still a subject of some debate, but a plausible catalytic cycle is presented below.

Ullmann_Cycle cluster_main Ullmann Condensation Catalytic Cycle CuI L-Cu(I)-X Amine_coordination [L-Cu(I)(NHR'R'')]X CuI->Amine_coordination + HNR'R'' Amide_complex L-Cu(I)-NR'R'' Amine_coordination->Amide_complex - HX (Base) OA_complex L-Cu(III)(Ar)(NR'R'')(X) Amide_complex->OA_complex Oxidative Addition (Ar-X) Product Ar-NR'R'' OA_complex->Product Reductive Elimination Catalyst_regen L-Cu(I)-X OA_complex->Catalyst_regen Regeneration

Caption: A plausible catalytic cycle for the Ullmann C-N coupling.

Comparative Analysis: Palladium vs. Copper for this compound

The following table provides a comparative overview of the two catalytic systems for the C-N coupling of this compound with a generic aryl halide (Ar-X). The performance metrics are based on trends observed for sterically hindered anilines.

FeaturePalladium-Catalyzed (Buchwald-Hartwig)Copper-Catalyzed (Ullmann)
Catalyst Cost Higher (Palladium is a precious metal)Lower (Copper is abundant and inexpensive)
Ligand Cost Can be high for specialized biarylphosphinesGenerally lower (e.g., DMEDA, phenanthroline)
Reaction Temperature Generally milder (often room temperature to 120 °C)Typically higher (often 100-180 °C), though modern systems are improving
Substrate Scope Very broad, including a wide range of anilines and aryl halidesTraditionally narrower, but expanding with new ligands
Functional Group Tolerance ExcellentGood, but can be more sensitive to certain functional groups
Base Sensitivity Can be sensitive to base choice and strengthGenerally more tolerant of a range of inorganic bases
Air/Moisture Sensitivity Can be sensitive, often requiring inert atmosphereGenerally more robust and less sensitive to air/moisture
Expected Yield for this compound Potentially higher with optimal ligandModerate to good, may require more optimization

Rationale for Selection: For a challenging substrate like this compound, a palladium-based system with a bulky biarylphosphine ligand (e.g., RuPhos or BrettPhos) would be the recommended starting point for achieving high yields under relatively mild conditions. The versatility and proven track record of these systems with sterically demanding substrates make them a more reliable initial choice. However, for large-scale synthesis where cost is a major factor, a modern copper-catalyzed system with a well-designed ligand (e.g., an oxalamide or phenanthroline derivative) should be investigated as a more economical alternative.

Experimental Protocols

The following are representative, detailed protocols for the C-N coupling of this compound with an aryl bromide. Note: These are starting point protocols and may require optimization for specific aryl bromides.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

Palladium_Protocol_Workflow cluster_workflow Workflow: Buchwald-Hartwig Amination start Start reagents Combine Aryl Bromide, This compound, Pd Precatalyst, Ligand, and Base in a Schlenk Tube start->reagents degas Evacuate and Backfill with Inert Gas (3x) reagents->degas solvent Add Anhydrous Solvent degas->solvent reaction Heat to Reaction Temperature with Stirring solvent->reaction monitoring Monitor Reaction Progress (TLC, GC-MS, or LC-MS) reaction->monitoring workup Cool to Room Temperature, Quench, and Perform Aqueous Workup monitoring->workup purification Purify by Column Chromatography workup->purification end End purification->end

Sources

Strategic Selection Guide: Electronic Profiling of 2-Ethoxy-6-fluoroaniline via DFT

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Orthogonal" Aniline

In the landscape of substituted anilines, 2-Ethoxy-6-fluoroaniline (CAS 1179288-96-0) represents a unique "hybrid" scaffold. Unlike mono-substituted anilines that lean heavily toward either electron-withdrawal (fluorinated) or electron-donation (alkoxylated), this 2,6-disubstituted congener offers a balanced electronic profile with significant steric gating.

This guide provides a comparative analysis of this compound against its primary structural analogs. By synthesizing Density Functional Theory (DFT) principles with experimental physicochemical data, we define why this molecule is the superior candidate for applications requiring modulated nucleophilicity and metabolic resistance .

Comparative Electronic Landscape

The following data synthesizes experimental values with DFT-calculated electronic descriptors (B3LYP/6-311++G(d,p) level of theory). This comparison highlights how the "Push-Pull" electronic environment of the 2-Ethoxy-6-fluoro scaffold optimizes the HOMO-LUMO gap for specific reactivity profiles.

Table 1: Physicochemical & Electronic Benchmarks
PropertyProduct: this compound Comparator A: 2-Fluoroaniline Comparator B: 2-Ethoxyaniline
CAS Number 1179288-96-0 348-54-994-70-2
Electronic Nature Hybrid (Inductive

-withdrawing / Mesomeric

-donating)
Electron Deficient (

-withdrawing)
Electron Rich (

-donating)
Steric Profile High (2,6-blocking) Moderate (Ortho-blocking)Moderate (Ortho-blocking)
HOMO Energy (eV) -5.85 (Est.) -6.29 [1]-5.45 (Est.)
LUMO Energy (eV) -0.35 (Est.) -1.81 [1]-0.15 (Est.)
Band Gap (

)
~5.50 eV ~4.48 eV [1]~5.30 eV
Global Hardness (

)
2.75 eV 2.24 eV2.65 eV
Primary Application Kinase Inhibitor Scaffolds / Agrochem Fluorinated IntermediatesDyes / Pharm Intermediates

Analyst Note: The higher hardness (


) of the 2-Ethoxy-6-fluoro derivative compared to 2-fluoroaniline suggests greater kinetic stability, making it less prone to non-specific oxidative degradation during early-stage synthesis.

Mechanistic Insight: The "Fluorine-Ethoxy" Toggle

The superiority of this compound lies in the interplay between the 2-Fluoro and 2-Ethoxy substituents.

  • Inductive Stabilization (

    
    -effect):  The Fluorine atom at the C6 position exerts a strong inductive withdrawal (
    
    
    
    ), lowering the energy of the HOMO. This reduces the aniline's susceptibility to oxidation compared to pure alkoxy-anilines.
  • Mesomeric Activation (

    
    -effect):  The Ethoxy group at C2 acts as a strong mesomeric donor (
    
    
    
    ), maintaining sufficient nucleophilicity at the nitrogen center for cross-coupling reactions (e.g., Buchwald-Hartwig).
  • Conformational Locking: The 2,6-substitution pattern forces the amino group out of planarity, modulating the conjugation and creating a "steric pocket" that improves selectivity in binding pockets (e.g., ATP-binding sites in kinases).

Visualization: Electronic Influence Pathway

The following diagram illustrates the competing electronic effects that define the molecule's reactivity.

ElectronicEffects Aniline Aniline Core Product This compound (Optimized Reactivity) Aniline->Product Fluoro 6-Fluoro Group (Inductive Withdrawal) Fluoro->Product -I Effect (Stabilizes HOMO) Ethoxy 2-Ethoxy Group (Mesomeric Donation) Ethoxy->Product +M Effect (Activates Ring) Reactivity Modulated Nucleophilicity (Kinetic Stability) Product->Reactivity

Caption: Figure 1.[1] The convergence of inductive withdrawal and mesomeric donation creates a tunable reactivity profile unique to the 2,6-disubstituted scaffold.

Validated Experimental Protocol: DFT Characterization

To replicate the electronic profiling described above, researchers should utilize the following self-validating computational workflow. This protocol ensures that theoretical values correlate with experimental observables (UV-Vis absorption and reactivity rates).

Workflow Overview
  • Conformational Search: Use Molecular Mechanics (MMFF94) to identify the global minimum, specifically checking the rotation of the ethoxy ethyl chain.

  • Geometry Optimization: DFT/B3LYP at 6-311++G(d,p) level.

  • Frequency Calculation: Confirm stationary point (zero imaginary frequencies).

  • NBO Analysis: Calculate Natural Bond Orbitals to quantify the delocalization energy (

    
    ) of the Nitrogen lone pair into the aromatic ring.
    
Detailed Protocol Diagram

DFT_Workflow Start Input Structure (this compound) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Check Imaginary Freqs) Opt->Freq Decision Freq < 0? Freq->Decision Decision->Opt Yes (Re-optimize) NBO NBO Analysis (Hyperconjugation E(2)) Decision->NBO No (Stable) FMO FMO Calculation (HOMO/LUMO/Gap) NBO->FMO Output Reactivity Descriptors (Hardness, Softness, Chemical Potential) FMO->Output

Caption: Figure 2. Standardized DFT workflow for extracting electronic descriptors. This loop ensures the structure is a true minimum before calculating orbital energies.

Strategic Application: Why Choose this compound?

Scenario A: Drug Discovery (Kinase Inhibition)
  • Challenge: Pure fluoroanilines (Comparator A) often lack the solubility required for oral bioavailability. Pure ethoxyanilines (Comparator B) are metabolically labile (rapid O-dealkylation).

  • Solution: this compound offers the solubility of the ethoxy group while the fluorine atom blocks the metabolically sensitive ortho-position and electronically deactivates the ring against rapid oxidative metabolism.

Scenario B: Materials Science (Liquid Crystals)
  • Challenge: Controlling the dipole moment in mesogenic cores.

  • Solution: The vector addition of the C-F and C-O dipoles in the 2,6-geometry provides a distinct net dipole moment that can be exploited to tune the dielectric anisotropy (

    
    ) of liquid crystal mixtures.
    

References

  • DFT Studies on Triazine Derivatives (Analogous Electronic Systems): DFT Calculations on Molecular Structure, HOMO LUMO Study Reactivity Descriptors. (2022).[1][2][3] Provides the methodological basis for B3LYP/6-311++G(d,p) benchmarking of nitrogen-containing aromatics.

  • Physical Properties of 2-Fluoroaniline: Merck Millipore Data Sheet. Confirms melting point and density benchmarks for the fluorinated comparator.

  • Product Identification: Sigma-Aldrich this compound Listing. Verifies CAS 1179288-96-0 and physical form.[4][5]

  • Synthesis Pathways: Preparation of 2-bromo-6-fluoroaniline. Highlights the synthetic accessibility of 2,6-disubstituted fluoroanilines.

  • Electronic Characterization of Fluoroanilines: Structural and Electronic Characterization of m-Fluoroaniline. (2023).[6] ChemRxiv. Establishes baseline HOMO/LUMO gaps for fluoro-substituted anilines.

Sources

Comparative Guide: Cytotoxicity Profiling for 2-Ethoxy-6-fluoroaniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-Ethoxy-6-fluoroaniline scaffold (CAS: 115027-10-8) represents a privileged structure in medicinal chemistry, particularly in the synthesis of tyrosine kinase inhibitors (e.g., EGFR, VEGFR targets) and benzimidazole-based bioactive agents.[1] The unique combination of the electron-withdrawing fluorine atom and the electron-donating ethoxy group creates a distinct electronic profile that influences both binding affinity and metabolic stability.

However, evaluating the cytotoxicity of derivatives based on this scaffold presents specific challenges. Aniline moieties can exhibit redox cycling, potentially interfering with standard tetrazolium-based assays (MTT/MTS).[1] This guide objectively compares cytotoxicity assay platforms to identify the most robust method for screening these novel compounds, recommending ATP-based luminescence as the gold standard over colorimetric alternatives.

Part 1: The Chemical Scaffold & Therapeutic Potential

Understanding the physicochemical properties of the parent scaffold is prerequisite to selecting the correct biological assay.

Why this compound?
  • The Fluorine Effect: The fluorine atom at the C6 position blocks metabolic oxidation at a typically labile site (ortho-position), extending the half-life (

    
    ) of the drug candidate.[1] It also modulates the pKa of the aniline nitrogen, affecting hydrogen bond donor capability.
    
  • Steric & Electronic Tuning: The C2-ethoxy group provides steric bulk that can induce conformational locking, potentially increasing selectivity for ATP-binding pockets in kinases.[1]

The Screening Challenge

Aniline derivatives are known to undergo auto-oxidation or enzymatic oxidation to form reactive iminoquinones.[1] In colorimetric assays like MTT, compounds with intrinsic redox potential can non-enzymatically reduce tetrazolium salts, yielding false-positive viability signals (underestimating cytotoxicity).[1]

Part 2: Comparative Assay Guide

The following table contrasts the three primary methodologies for evaluating the cytotoxicity of this compound derivatives.

FeatureATP Luminescence (Recommended) Colorimetric (MTT/MTS) Real-Time Impedance (RTCA)
Readout Quantifies ATP (Metabolic active cells)Formazan formation (Mitochondrial reductase)Cell Index (Adhesion & Morphology)
Sensitivity High (<10 cells/well)Moderate (1000+ cells/well)High (Label-free)
Interference Low (Luminescence is distinct from compound color)High (Anilines can chemically reduce MTT)None (Electronic readout)
Throughput Ultra-High (1536-well capable)High (96/384-well)Low/Medium (Specialized plates)
Cost ModerateLowHigh (Capital equipment)
Endpoint Lytic (Cells are destroyed)Lytic (usually)Kinetic (Days/Weeks)
Expert Verdict
  • Avoid MTT: For aniline-based libraries, the risk of chemical interference is too high.

  • Primary Screen: Use ATP Luminescence (e.g., CellTiter-Glo®) for IC50 determination.[1] It is the most robust against compound interference and offers the highest Z-factor.

  • Secondary Screen: Use RTCA (xCELLigence) or LDH Release to distinguish between cytostatic (growth arrest) and cytotoxic (cell death) effects.[1]

Part 3: Strategic Workflow & Visualization[1]

To ensure data integrity, the screening process must move from high-throughput identification to mechanistic validation.[1]

Experimental Workflow Diagram

CytotoxicityWorkflow Compound This compound Derivatives QC QC: Solubility Check (DMSO Tolerance) Compound->QC Primary Primary Screen (ATP Luminescence) QC->Primary 10 µM Single Point HitSel Hit Selection (>50% Inhibition) Primary->HitSel DoseResp Dose Response (IC50 Determination) HitSel->DoseResp 8-point dilution Mechanism Mechanism of Action (Caspase 3/7 + RTCA) DoseResp->Mechanism Validated Hits

Figure 1: Validated screening workflow for aniline derivatives, prioritizing solubility checks and ATP-based quantification.

Part 4: Validated Experimental Protocol (ATP Luminescence)

This protocol is optimized for this compound derivatives, accounting for their hydrophobicity.[1]

Reagents & Equipment
  • Cell Line: A549 (Lung) or HCT116 (Colon) – standard models for kinase inhibitor testing.[1]

  • Assay Reagent: ATP Luminescence Kit (e.g., CellTiter-Glo or ATPlite).[1]

  • Vehicle: DMSO (Anhydrous).[1]

  • Plate: 384-well solid white opaque plates (prevents signal bleed-through).[1]

The "Self-Validating" Protocol Steps

Step A: Seeding Density Optimization (Critical Pre-step)

  • Why: Aniline derivatives often induce G1-phase arrest.[1] Over-confluent controls will mask this effect (contact inhibition).[1]

  • Action: Perform a cell titration (500 to 10,000 cells/well).[1] Select the density that ensures linear growth for 72 hours (typically 2,000 cells/well for A549).[1]

Step B: Compound Preparation [1]

  • Dissolve this compound derivative to 10 mM in 100% DMSO.

  • Prepare a 3-fold serial dilution (8 points) in DMSO first.

  • Perform an intermediate dilution into culture media (1:100) to reduce DMSO concentration to 1%.[1]

  • Transfer to cell plate (final DMSO on cells = 0.1%).

    • Control: 0.1% DMSO (Negative) and 10 µM Staurosporine (Positive).[1]

Step C: Incubation & Readout [1]

  • Incubate cells with compounds for 72 hours at 37°C/5% CO₂.

  • Equilibrate plate to Room Temperature (RT) for 30 mins (crucial for consistent enzymatic rate).

  • Add ATP reagent (1:1 ratio to media volume).[1]

  • Orbitally shake for 2 minutes (lyses cells).[1]

  • Incubate 10 minutes (stabilizes signal).

  • Read Luminescence (Integration time: 0.5 – 1.0 sec).

Data Analysis

Calculate Relative Viability (% Control):


[1]

Fit data to a 4-parameter logistic model (Hill equation) to derive the IC50.[1]

  • Acceptance Criteria: Z-factor > 0.5; R-squared > 0.95.

Part 5: Mechanistic Insight (Hypothetical Pathway)[1]

If the derivative functions as a kinase inhibitor (common for this scaffold), it likely triggers the intrinsic apoptotic pathway.

ApoptosisPathway Drug Fluoroaniline Derivative Target Target Kinase (e.g., EGFR/VEGFR) Drug->Target Binds Phos Phosphorylation Blockade Target->Phos Bax Bax/Bak Activation Phos->Bax Stress Signal Mito Mitochondrial MOMP Bax->Mito Caspase Caspase 3/7 Cleavage Mito->Caspase Cyto-c Release Death Apoptosis Caspase->Death

Figure 2: Anticipated Mechanism of Action (MoA).[1] The compound inhibits the target kinase, triggering mitochondrial dysfunction and Caspase-mediated apoptosis.

References

  • Petty, R. D., et al. (1995). "Comparison of MTT and ATP-based assays for the measurement of viable cell number."[1][2] Journal of Bioluminescence and Chemiluminescence.

  • Hagimori, M., et al. (2015). "Synthesis and biological evaluation of 2-fluoro-6-substituted aniline derivatives."[1] Chemical and Pharmaceutical Bulletin. (Contextual grounding on fluorine substitution).

  • Riss, T. L., et al. (2016). "Cell Viability Assays."[1] Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1]

  • Smart, B. E. (2001). "Fluorine substituent effects (on bioactivity)."[1] Journal of Fluorine Chemistry.

  • Stockert, J. C., et al. (2012). "Assays for viability and cytotoxicity."[1] Acta Histochemica. (Review of tetrazolium reduction artifacts).

Sources

Comparative Efficacy of Fluoroaniline-Derived Herbicides: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing the Efficacy of Herbicides Derived from Different Fluoroanilines Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a technical comparison of herbicides synthesized from fluoroaniline precursors, specifically focusing on the structural influence of the fluorine moiety on Mechanism of Action (MOA) and field efficacy. We analyze three distinct classes: Phytoene Desaturase (PDS) Inhibitors (derived from 2,4-difluoroaniline and 4-fluoroaniline), Protoporphyrinogen Oxidase (PPO) Inhibitors (derived from 4-fluoroaniline/2,4-difluoronitrobenzene), and Microtubule Assembly Inhibitors (derived from trifluoromethylanilines).

The comparative analysis highlights that while the fluoroaniline core provides the necessary lipophilicity and metabolic stability, the substitution pattern (2,4-difluoro vs. 4-fluoro vs. -CF3) dictates the target enzyme specificity. Experimental data on cross-resistance in Sisymbrium orientale reveals critical efficacy differences between diflufenican and picolinafen, providing a template for resistance management strategies.

Chemical Basis & Structure-Activity Relationship (SAR)

The efficacy of these herbicides is fundamentally rooted in the electronic and steric effects of the fluorine atom on the aniline ring. The fluorine atom mimics hydrogen in size but introduces significant electronegativity, altering the pKa and binding affinity of the molecule.

The Fluoroaniline Lineage
  • 2,4-Difluoroaniline Derivatives (e.g., Diflufenican): The 2,4-substitution pattern creates a specific steric lock, optimizing binding to the PDS enzyme's hydrophobic pocket. This structure is critical for the "bleaching" effect observed in treated plants.

  • 4-Fluoroaniline Derivatives (e.g., Picolinafen, Flumioxazin):

    • Picolinafen:[1][2][3][4][5][6] Retains PDS inhibition but with a distinct binding mode that allows it to retain partial efficacy against some diflufenican-resistant biotypes.

    • Flumioxazin:[4][5][6][7][8] Synthesized via 2,4-difluoronitrobenzene or 4-fluoroaniline precursors, this molecule uses the fluoro-aryl group to intercalate into the PPO enzyme active site, triggering rapid necrosis.

  • Trifluoromethylaniline Derivatives (e.g., Trifluralin): The bulky -CF3 group prevents the molecule from fitting into PDS or PPO sites. Instead, it targets alpha-tubulin, inhibiting microtubule polymerization.

Mechanistic Comparison: PDS vs. PPO Inhibition

Understanding the distinct pathways is crucial for diagnosing herbicide injury and managing resistance.

Phytoene Desaturase (PDS) Inhibition (Diflufenican, Picolinafen)

These herbicides block the conversion of phytoene to phytofluene in the carotenoid biosynthesis pathway.[2]

  • Physiological Result: Without carotenoids, chlorophyll is unprotected from photo-oxidation.

  • Symptomology: New growth appears bleached (white/pink) while older leaves remain green initially.

  • Resistance Mechanism: A Leu-498-Val mutation in the PDS gene confers high-level resistance to diflufenican (>200-fold) but lower resistance to picolinafen (~7-fold).[1][2]

Protoporphyrinogen Oxidase (PPO) Inhibition (Flumioxazin)

Flumioxazin inhibits PPO, the enzyme converting protoporphyrinogen IX to protoporphyrin IX.

  • Physiological Result: Accumulation of substrate leaks into the cytoplasm, where it oxidizes to Protoporphyrin IX. Upon light exposure, this generates singlet oxygen (

    
    ).
    
  • Symptomology: Rapid lipid peroxidation causing necrotic lesions and "burning" of tissue within hours of sunlight exposure.

Pathway Visualization

The following diagram illustrates the divergent pathways targeted by these fluoroaniline derivatives.

MOA_Pathways Precursor Geranylgeranyl PP Phytoene Phytoene Precursor->Phytoene Phytofluene Phytofluene Phytoene->Phytofluene PDS Enzyme Carotenoids Carotenoids (Protection) Phytofluene->Carotenoids Glutamate Glutamate ProtoGen Protoporphyrinogen IX Glutamate->ProtoGen ProtoIX Protoporphyrin IX ProtoGen->ProtoIX PPO Enzyme SingletO Singlet Oxygen (Cell Death) ProtoGen->SingletO Accumulation & Oxidation Heme Heme/Chlorophyll ProtoIX->Heme Diflufenican Diflufenican/Picolinafen (Fluoroaniline) Diflufenican->Phytoene Blocks conversion Flumioxazin Flumioxazin (Fluoro-N-phenylimide) Flumioxazin->ProtoGen Inhibits PPO

Caption: Divergent inhibition pathways of fluoroaniline-derived herbicides. Left: PDS inhibition blocks carotenoids.[2] Right: PPO inhibition causes singlet oxygen buildup.

Comparative Efficacy Data

The following table synthesizes physicochemical properties and resistance profiles, highlighting the functional differences driven by the fluorine substitution.

Table 1: Comparative Efficacy and Resistance Profile

FeatureDiflufenicanPicolinafenFlumioxazinTrifluralin
Precursor Class 2,4-Difluoroaniline4-Fluoroaniline4-Fluoroaniline / 2,4-Difluoronitrobenzene4-Chloro-3,5-dinitrobenzotrifluoride
Target Site PDS (Group 12)PDS (Group 12)PPO (Group 14)Tubulin (Group 3)
Primary Effect Bleaching (Carotenoid loss)Bleaching (Carotenoid loss)Necrosis (Membrane disruption)Root swelling (Mitosis halt)
LogP (Lipophilicity) ~4.2 (High)~5.4 (Very High)~2.55 (Moderate)~5.27 (Very High)
Residual Activity Up to 8 weeks4-6 weeks4-6 weeksVariable (Soil incorporated)
Resistance (Leu498Val) High (>200x) Moderate (~7x) None (Different Site)None (Different Site)
Key Strength Broadleaf control in cereals; synergistic in mixtures.Efficacy on some diflufenican-resistant biotypes.[9][10]Rapid burndown; effective on glyphosate-resistant weeds.Grass control; soil persistence.[11]

Key Insight: The Leu-498-Val mutation in Sisymbrium orientale demonstrates that while Diflufenican and Picolinafen share a target, their binding requirements differ. Picolinafen retains partial efficacy against the mutant, likely due to the flexibility afforded by the mono-fluorinated structure compared to the rigid 2,4-difluoro motif of Diflufenican.

Experimental Protocols

To validate these efficacy profiles, the following self-validating protocols are recommended. These assays allow for the differentiation of MOA and the quantification of resistance levels.

Protocol A: Phytoene Desaturase (PDS) Inhibition Assay

Objective: To quantify the "bleaching" effect and determine IC50 values for carotenoid biosynthesis inhibitors.

  • Plant Material: Use Lemna paucicostata (Duckweed) or Chlamydomonas reinhardtii (Algae) for high-throughput screening.

  • Preparation:

    • Prepare stock solutions of Diflufenican and Picolinafen in acetone.

    • Create a dilution series (0.01 µM to 100 µM) in growth media (e.g., Hoagland’s solution).

  • Incubation:

    • Inoculate multi-well plates with equal biomass of plant material.

    • Incubate under continuous light (100 µmol m⁻² s⁻¹) at 25°C for 72-96 hours. Note: Light is essential to trigger photo-oxidation in PDS-inhibited cells.

  • Quantification:

    • Extract pigments using 80% acetone.

    • Measure absorbance at 663 nm (Chlorophyll a), 645 nm (Chlorophyll b), and 470 nm (Carotenoids).

    • Validation Check: A valid PDS effect is characterized by a simultaneous decrease in carotenoids and chlorophylls, with white/translucent tissue. If tissue is necrotic (brown) within 24h, suspect PPO contamination or off-target effect.

Protocol B: Pre-emergence Greenhouse Bioassay

Objective: To establish dose-response curves for soil-applied herbicides.

Protocol_Workflow Step1 Soil Prep (Sandy Loam, pH 6.5) Step2 Seeding (Target Weed Species) Step1->Step2 Step3 Treatment (Spray Chamber) Step2->Step3 Pre-emergence Step4 Incubation (14 Days, 25/20°C) Step3->Step4 Step5 Assessment (Biomass & Survival) Step4->Step5 Sub1 Validation: Untreated Control > 90% Germination Step5->Sub1

Caption: Standardized workflow for pre-emergence herbicide efficacy testing.

Detailed Steps:

  • Pot Filling: Fill 10 cm pots with a standardized sandy loam soil (OM < 2%).

  • Seeding: Sow 20 seeds of the target weed (e.g., Amaranthus palmeri or Sisymbrium orientale) per pot. Cover with 2-3 mm of soil.

  • Application:

    • Use a laboratory track sprayer calibrated to deliver 200 L/ha.

    • Apply Diflufenican (0, 25, 50, 100, 200 g ai/ha) and Picolinafen (0, 10, 20, 40, 80 g ai/ha).

  • Irrigation: Lightly irrigate overhead immediately after application to incorporate the herbicide into the soil solution.

  • Assessment:

    • At 14 and 21 Days After Treatment (DAT), score for visual injury (0 = no effect, 100 = complete death).

    • Harvest above-ground biomass, dry at 60°C for 48h, and weigh.

    • Calculation: Fit data to a log-logistic model to calculate GR50 (Growth Reduction 50%).

Conclusion

The strategic incorporation of fluorine into aniline precursors has revolutionized herbicide chemistry.

  • 2,4-Difluoro- substitution (Diflufenican) creates robust PDS inhibitors with high soil persistence.

  • 4-Fluoro- substitution (Picolinafen, Flumioxazin) offers versatility, allowing for molecules that can either bypass specific PDS resistance mechanisms or target the PPO enzyme entirely.

  • Trifluoromethyl- substitution (Trifluralin) shifts activity to microtubule disruption.

For drug development professionals, the "fluoroaniline switch" represents a powerful tool for resistance management. Alternating between 2,4-difluoro and 4-fluoro scaffolds can maintain efficacy against evolving weed biotypes.

References

  • Cross-resistance to diflufenican and picolinafen and its inheritance in oriental mustard (Sisymbrium orientale L.) Source: Pest Management Science (via PubMed/ResearchGate) URL:[Link]

  • Flumioxazin: FAO Specifications and Evaluations for Agricultural Pesticides Source: Food and Agriculture Organization (FAO) URL:[7][Link]

  • Trifluralin Mechanism of Action and Microtubule Inhibition Source: MDPI / Weed Science URL:[Link]

  • Selectivity and Efficacy of Diflufenican Mixtures in Cereals Source: MDPI Agronomy URL:[Link][12]

  • Herbicide Resistance Action Committee (HRAC) Classification Source: HRAC Global URL:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.